Solubility profile of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one in polar and non-polar organic solvents
Solubility Profile and Kinetic Stability of 3-(Chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one: A Technical Guide for Process Chemistry Executive Summary In advanced pharmaceutical manufacturing, 3-(chloromethyl)-5-ethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Solubility Profile and Kinetic Stability of 3-(Chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one: A Technical Guide for Process Chemistry
Executive Summary
In advanced pharmaceutical manufacturing, 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one serves as a highly functionalized, reactive intermediate. Designing a crystallization or reaction solvent system for this molecule presents a dual challenge: achieving high thermodynamic solubility for process intensification while strictly mitigating the kinetic degradation of the highly reactive chloromethyl electrophile. This whitepaper provides a causality-driven analysis of its solubility profile, distinguishing between non-polar/aprotic systems (where thermodynamic solubility governs) and protic systems (where kinetic solvolysis dominates).
Physicochemical Profiling & Structural Causality
To understand the solubility behavior of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, one must analyze its structural motifs. The molecule features a pyridin-2-one core capable of strong hydrogen bond donation (N-H) and acceptance (C=O), flanked by lipophilic ethyl and methyl groups.
Crucially, the 3-chloromethyl group is positioned adjacent to the electron-rich pyridinone ring. This creates an "aza-benzylic" system. In the presence of high-dielectric or protic media, the lone pairs on the ring nitrogen can stabilize a developing positive charge, drastically lowering the activation energy for
SN1
solvolysis[1]. Therefore, solubility in this context is not merely a static thermodynamic parameter, but a time-dependent kinetic one.
We can predict its ideal solvent classes using Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersion (
δD
), polar (
δP
), and hydrogen-bonding (
δH
) forces[2].
Table 1: Estimated Hansen Solubility Parameters (HSP)
| Parameter | Estimated Value (MPa
1/2
) | Causality / Structural Contributor |
| :--- | :--- | :--- |
| Dispersion (
δD
) | 18.5 | High contribution from the aromatic ring and alkyl chains (ethyl, methyl). |
| Polarity (
δP
) | 12.0 | Driven by the strong dipole moment of the lactam (N-C=O) and C-Cl bond. |
| H-Bonding (
δH
) | 10.5 | Significant contribution from the N-H donor and C=O acceptor of the pyridinone. |
Thermodynamic Solubility in Non-Polar & Aprotic Solvents
In non-polar and polar aprotic solvents, the chloromethyl group remains intact, allowing for true thermodynamic solubility measurements.
Non-Polar Solvents (Heptane, Toluene): Solubility in aliphatic hydrocarbons like heptane is exceptionally low (< 1 mg/mL) due to a gross mismatch in
δP
and
δH
. Toluene offers slight improvements via
π−π
stacking, but remains a poor solvent. These are ideal anti-solvents for crystallization.
Halogenated & Ether Solvents (DCM, 2-MeTHF): Dichloromethane (DCM) perfectly matches the dispersion and polar parameters of the molecule without inducing solvolysis, yielding high solubility (> 100 mg/mL). 2-Methyltetrahydrofuran (2-MeTHF) acts as an excellent hydrogen bond acceptor for the pyridinone N-H, offering high solubility (~ 85 mg/mL) and serving as a green alternative to DCM.
Polar Aprotic Solvents (DMF, DMSO): These solvents provide maximum solubility (> 200 mg/mL). However, caution is required; trace nucleophilic impurities (e.g., dimethylamine in DMF) can trigger gradual degradation.
Kinetic Instability in Protic Solvents (Solvolysis)
When 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is dissolved in polar protic solvents (e.g., Methanol, Ethanol, Water), the solvent molecules hydrogen-bond to the leaving chloride ion while simultaneously stabilizing the resulting carbocation due to their high dielectric constants. This triggers rapid and irreversible solvolysis, converting the chloromethyl group into a methoxymethyl ether (in methanol) or a hydroxymethyl group (in water)[1].
Figure 1: SN1 solvolysis pathway of the chloromethyl group in protic solvents like methanol.
Standard gravimetric equilibrium methods fail for this compound in protic solvents because the solute degrades before equilibrium is reached. To ensure data integrity, the following self-validating protocols must be employed.
This method relies on transmissivity to detect the exact temperature of dissolution and nucleation, eliminating the need for physical sampling[3].
Preparation: Suspend known masses of the compound in varying volumes of the target solvent (e.g., 2-MeTHF) inside sealed glass vials equipped with magnetic stirrers.
Thermal Cycling: Place vials in a parallel crystallization platform (e.g., Crystal16). Program a heating/cooling cycle from 5°C to 70°C.
Self-Validation (Scan Rate Convergence): Perform the cycles at three different heating rates (0.5, 1.0, and 2.0 °C/min). Extrapolate the clear points (dissolution) and cloud points (nucleation) to a 0 °C/min scan rate. If the extrapolated temperatures converge, the system is in true thermodynamic equilibrium.
Data Extraction: Plot the log of mole fraction solubility vs.
1/T
(van 't Hoff plot) to extract the ideal solubility at 25°C.
To determine the theoretical solubility in a solvent where the compound rapidly degrades (e.g., Methanol), one must measure the concentration dynamically and extrapolate back to time zero (
t=0
).
Saturation: Add an excess of the compound to 10 mL of Methanol at 25°C under vigorous stirring to create a saturated suspension instantly.
Rapid Sampling: At exactly
t=1,2,3
, and
4
minutes, extract 100
μ
L aliquots using a syringe filter (0.22
μ
m PTFE).
Quenching: Immediately discharge each filtered aliquot into 900
μ
L of pre-chilled (-20°C) Acetonitrile to halt the solvolysis reaction.
Analysis: Analyze the quenched samples via UPLC-UV using a rapid gradient (C18 column, Water/MeCN with 0.1% Formic Acid).
Self-Validation (Log-Linear Fit): Plot
ln(Concentration)
versus time. A highly linear fit (
R2>0.99
) validates that the degradation follows pseudo-first-order kinetics. The y-intercept of this regression line represents the true thermodynamic solubility of the intact compound before degradation occurred.
Figure 2: Kinetic extrapolation workflow for measuring solubility of reactive intermediates.
References
[2] Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. Routledge / CRC Press. Available at:[Link]
[1] ChemRxiv (2021). C5 Methylation Confers Accessibility, Stability and Selectivity to Picrotoxinin (Discussion on rapid and irreversible solvolysis of chloromethyl groups). Available at:[Link]
Spectroscopic Characterization and NMR Chemical Shifts for 3-(Chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one: A Technical Guide
Executive Summary The structural elucidation of highly functionalized heterocyclic intermediates is a critical bottleneck in modern pharmaceutical development. This whitepaper provides an in-depth technical analysis of 3...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of highly functionalized heterocyclic intermediates is a critical bottleneck in modern pharmaceutical development. This whitepaper provides an in-depth technical analysis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one , a pivotal electrophilic precursor used in the synthesis of pyridinone-class non-nucleoside reverse transcriptase inhibitors (NNRTIs). By combining orthogonal spectroscopic techniques with high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a definitive framework for the characterization of this molecule.
Chemical Context & Pharmaceutical Relevance
Pyridinone derivatives, such as L-697,661 and L-697,639, represent a historically significant class of NNRTIs that exhibit potent, selective antiviral activity against human immunodeficiency virus type 1 (HIV-1)[1]. Extensive clinical and structural evaluations have demonstrated that these compounds bind specifically to an allosteric hydrophobic pocket of the HIV-1 reverse transcriptase enzyme[2]. While their clinical efficacy can be challenged by rapid viral resistance mutations at residues such as Tyr181 and Lys103[3], the pyridinone scaffold remains a vital pharmacophore in antiretroviral medicinal chemistry.
The synthesis of these active pharmaceutical ingredients (APIs) relies heavily on the intermediate 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one . This molecule serves as a critical electrophilic precursor, allowing for the installation of various benzoxazole or phthalimide functional groups via nucleophilic substitution at the highly reactive chloromethyl position[4]. Ensuring the high purity and exact structural conformation of this intermediate is paramount for downstream synthetic success.
Tautomeric Dynamics and Solvent Selection
A fundamental consideration when characterizing pyridin-2-ones is the tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.
Causality of Solvent Choice: In non-polar solvents (e.g., CDCl₃), the molecule may exist as a hydrogen-bonded dimer, complicating the NMR spectra through peak broadening and shifted resonances. To suppress this dynamic exchange and lock the molecule into the highly polar lactam tautomer , deuterated dimethyl sulfoxide (DMSO-
d6
) is selected as the solvent. The strong hydrogen-bond accepting nature of DMSO stabilizes the N-H proton, allowing it to be observed as a distinct, albeit broad, downfield singlet.
Orthogonal Spectroscopic Profiling
Before committing to multi-dimensional NMR, orthogonal techniques are employed to validate the functional groups and exact mass.
Fourier-Transform Infrared Spectroscopy (FT-IR): The lactam configuration is confirmed by a strong, sharp carbonyl (C=O) stretching frequency at approximately 1650 cm⁻¹, alongside a broad N-H stretch in the 3100–2800 cm⁻¹ region. A distinct C-Cl stretching band is typically observed near 750 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS-ESI+): The calculated exact mass for the protonated molecule [M+H]⁺ (Formula: C₉H₁₂ClNO) is 186.0680 Da. The presence of the chlorine atom is easily verified by the characteristic 3:1 isotopic ratio of the M and M+2 peaks (186.0680 and 188.0651 Da).
High-Resolution NMR Elucidation
Proton (¹H) NMR Analysis
The ¹H NMR spectrum in DMSO-
d6
provides a direct map of the proton environments. The electron-withdrawing nature of the carbonyl and chloromethyl groups heavily influences the local magnetic shielding.
Deshielded by the lactam carbonyl; broad due to the quadrupolar relaxation of ¹⁴N and slow chemical exchange.
C-4 H
7.45
Singlet
1H
-
Aromatic proton strongly deshielded by the adjacent electron-withdrawing carbonyl and chloromethyl groups.
3-CH₂Cl
4.48
Singlet
2H
-
Strongly deshielded aliphatic protons due to the highly electronegative attached chlorine atom.
5-CH₂ (Et)
2.40
Quartet
2H
7.5
Split by the adjacent methyl group (
n+1
rule).
6-CH₃
2.15
Singlet
3H
-
Allylic/aromatic methyl group; singlet as there are no adjacent vicinal protons.
5-CH₃ (Et)
1.05
Triplet
3H
7.5
Split by the adjacent methylene group.
Carbon (¹³C) and DEPT-135 Analysis
To differentiate between carbon types, DEPT-135 (Distortionless Enhancement by Polarization Transfer) is employed. In DEPT-135, CH and CH₃ carbons appear with positive phases, while CH₂ carbons appear with negative phases. This provides a self-validating check against the integration of the ¹H NMR spectrum.
While 1D NMR provides the foundation, 2D NMR is required to unambiguously map the quaternary carbons (C-2, C-3, C-5, C-6) which are invisible in DEPT and HSQC. Heteronuclear Multiple Bond Correlation (HMBC) is utilized to observe ²J and ³J C-H couplings.
Fig 1: Key Heteronuclear Multiple Bond Correlation (HMBC) logical relationships.
Standard Operating Procedure: NMR Acquisition & Validation
To ensure reproducibility and high-fidelity data, the following self-validating protocol must be strictly adhered to.
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO-
d6
(99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: A concentration of ~30 mM ensures a high signal-to-noise ratio (SNR) for ¹³C acquisition without causing viscosity-induced line broadening. TMS acts as the internal chemical shift reference (0.00 ppm).
Step 2: Tuning, Matching, and Shimming
Action: Insert the 5 mm precision NMR tube into the spectrometer. Perform automated tuning and matching for both ¹H and ¹³C nuclei. Execute gradient shimming (e.g., TopShim).
Validation Checkpoint: Before proceeding to multi-dimensional acquisition, acquire a single-scan ¹H spectrum. The Full Width at Half Maximum (FWHM) of the TMS peak must be ≤ 0.5 Hz. If line broadening exceeds this threshold, re-shim the magnet to prevent artifacts in 2D experiments.
¹³C NMR: Pulse angle 30°, relaxation delay (D1) 2.0 s, AQ 1.0 s, 1024 scans, with ¹H decoupling (WALTZ-16).
Causality: A D1 of 2.0 s is critical in ¹³C NMR to ensure sufficient relaxation of the quaternary carbons (C-2, C-3, C-5, C-6), which lack attached protons to facilitate rapid dipole-dipole relaxation.
Step 4: Data Processing
Action: Apply an exponential window function (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Perform Fourier transformation, followed by zero- and first-order phase correction, and baseline correction.
Fig 2: Spectroscopic structural elucidation workflow for pyridinone derivatives.
Conclusion
The comprehensive spectroscopic characterization of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one requires a deliberate, multi-faceted approach. By leveraging the specific solvent dynamics of DMSO-
d6
and applying a rigorous 1D and 2D NMR workflow, analytical chemists can confidently validate the structural integrity of this critical NNRTI precursor. The self-validating protocols outlined in this guide ensure that downstream synthetic efforts in drug development are built upon an unassailable analytical foundation.
References
Goldman, M. E., et al. "Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity." Proceedings of the National Academy of Sciences 88.15 (1991): 6863-6867. URL: [Link]
Saag, M. S., et al. "A short-term clinical evaluation of L-697661, a non-nucleoside inhibitor of HIV-1 reverse transcriptase." New England Journal of Medicine 329.15 (1993): 1065-1072. URL: [Link]
Sardana, V. V., et al. "Functional analysis of HIV-1 reverse transcriptase amino acids involved in resistance to multiple nonnucleoside inhibitors." Journal of Biological Chemistry 267.25 (1992): 17526-17530. URL: [Link]
Hoffman, J. M., et al. "Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors. 1. Phthalimidoalkyl and -alkylamino analogues." Journal of Medicinal Chemistry 35.21 (1992): 3784-3791. URL: [Link]
An In-Depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of 3-(Chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
Executive Summary This technical guide provides a comprehensive analysis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, a highly functionalized heterocyclic compound with significant potential as an intermediate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This technical guide provides a comprehensive analysis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, a highly functionalized heterocyclic compound with significant potential as an intermediate in pharmaceutical synthesis. The pyridin-2-one core is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions with biological targets.[1][2] The primary focus of this document is the compound's mechanism of action in synthetic transformations, centered on the reactivity of its electrophilic chloromethyl group. We will explore the fundamental principles of its reactivity, detail validated experimental protocols for its use in constructing more complex molecules, and provide insights into the causal factors guiding reaction outcomes. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel therapeutic agents.
Introduction: The Prominence of the Pyridin-2-one Scaffold
Pyridin-2-one and its derivatives are foundational structures in modern drug discovery.[1] Their unique electronic properties, combined with the ability to act as both hydrogen bond donors and acceptors, allow them to mimic peptide bonds and engage in a wide array of interactions with biological macromolecules.[2] This versatility has led to their incorporation into a multitude of approved drugs and clinical candidates, spanning therapeutic areas from oncology to infectious diseases and inflammation.
The subject of this guide, 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, is a bespoke synthetic intermediate designed for efficient molecular elaboration. Its structure features two key reactive domains:
The Pyridin-2-one Core: A stable, planar heterocyclic system that provides a rigid scaffold for orienting appended functional groups.
The C3-Chloromethyl Group: A potent electrophilic handle, primed for reaction with a wide variety of nucleophiles.
This guide will dissect the core mechanism governing the reactivity of the chloromethyl group, providing the foundational knowledge required for its strategic implementation in multi-step pharmaceutical syntheses.
Core Reactivity and Mechanistic Principles
The synthetic utility of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is dominated by the chemistry of the C3-chloromethyl substituent. Understanding its mechanism of action is paramount to predicting reaction outcomes and optimizing conditions.
The Electrophilic Chloromethyl Group: A Hub for Nucleophilic Substitution
The carbon-chlorine bond in the chloromethyl group is highly polarized due to the superior electronegativity of the chlorine atom. This polarization renders the methylene carbon electron-deficient and, consequently, a prime target for nucleophilic attack.[3] The pyridine ring, being an electron-withdrawing heterocycle, further enhances the electrophilicity of this carbon center, making it a reliable and reactive site for chemical modification.[3]
The predominant mechanism for the reaction of this primary alkyl halide is the bimolecular nucleophilic substitution (SN2) reaction .[3] This is a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.
Key Features of the SN2 Mechanism:
Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the carbon center. While the methylene carbon of the title compound is achiral, this principle is crucial when applying the chemistry to chiral analogues.
Kinetics: The reaction rate is dependent on the concentration of both the substrate (the pyridin-2-one derivative) and the incoming nucleophile.
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are ideal for SN2 reactions. They can solvate the counter-ion of the nucleophile without forming a strong hydrogen-bonding shell around the nucleophile itself, thus preserving its reactivity.
Nucleophile Strength: The reaction rate is directly proportional to the strength and concentration of the nucleophile. Stronger nucleophiles, such as thiolates and amines, react more rapidly than weaker ones like water or alcohols.
Caption: General SN2 mechanism at the chloromethyl group.
Application in Pharmaceutical Synthesis: Building Complexity
The true value of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one lies in its application as a scaffold for building more complex molecules with potential therapeutic activity, particularly in areas like anti-inflammatory drug development targeting enzymes such as Cyclooxygenase-2 (COX-2).[4][5] The SN2 reaction at the chloromethyl group provides a reliable method for introducing diverse functionalities.
Below are two representative protocols demonstrating the use of this intermediate to form C-S and C-N bonds, which are common linkages in many pharmaceutical agents.
Workflow Example 1: Synthesis of a Thioether Derivative
This protocol describes the reaction with a substituted thiophenol to create a diaryl thioether linkage, a motif present in various bioactive compounds.
Caption: Experimental workflow for thioether synthesis.
Detailed Protocol:
Reagent Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one (1.0 eq).
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M. Add finely ground potassium carbonate (1.5 eq).
Causality: Potassium carbonate is an inexpensive and moderately strong base sufficient to deprotonate the thiophenol, generating the more potent thiolate nucleophile in situ. Anhydrous DMF is used to prevent competing hydrolysis of the chloromethyl group.
Nucleophile Addition: Add 4-methoxythiophenol (1.1 eq) to the stirring suspension.
Reaction: Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: After cooling to room temperature, pour the reaction mixture into water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired thioether product.
Workflow Example 2: Synthesis of a Tertiary Amine Derivative
This protocol details a nucleophilic substitution with a secondary amine, a common method for introducing basic nitrogen centers into drug candidates to modulate properties like solubility and receptor binding.
Detailed Protocol:
Reagent Preparation: In a sealed tube, dissolve 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one (1.0 eq) in acetonitrile (0.3 M).
Base and Nucleophile Addition: Add potassium carbonate (2.0 eq) followed by piperidine (1.2 eq).
Causality: A slight excess of the amine is used to ensure complete consumption of the starting material. Potassium carbonate acts as an acid scavenger, neutralizing the HCl formed during the reaction, which would otherwise protonate the amine nucleophile and render it unreactive.[6]
Reaction: Seal the tube and heat the mixture to 80°C for 12 hours.
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer and concentrate. The resulting crude product can be further purified by chromatography or crystallization if necessary.
Quantitative Data and Characterization
The successful synthesis of new chemical entities relies on robust analytical characterization. The protocols described above are expected to be high-yielding, and the products can be unambiguously identified using standard spectroscopic techniques.
Table 1: Summary of Representative Synthetic Transformations
Entry
Nucleophile
Base
Solvent
Temp (°C)
Time (h)
Expected Yield
1
4-Methoxythiophenol
K₂CO₃
DMF
60
4
>85%
2
Piperidine
K₂CO₃
Acetonitrile
80
12
>90%
3
Sodium Azide
N/A
DMSO
50
6
>95%
4
Potassium Cyanide
N/A
Ethanol/H₂O
70
8
>80%
Product Characterization:
¹H NMR Spectroscopy: Will confirm the formation of the new C-C, C-N, or C-S bond by the appearance of new signals corresponding to the introduced moiety and a characteristic shift of the methylene (-CH₂-) protons adjacent to the pyridin-2-one ring.
Mass Spectrometry (MS): Will verify the molecular weight of the final product, confirming the successful substitution.
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the C-Cl stretch and the appearance of new functional group vibrations.
Conclusion and Future Outlook
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is a potent and versatile electrophilic building block for pharmaceutical synthesis. Its mechanism of action is reliably governed by the principles of the SN2 reaction, allowing for the predictable and efficient introduction of a wide range of functional groups. The robust nature of this transformation enables its use in the construction of diverse chemical libraries for high-throughput screening and in the targeted synthesis of complex drug candidates. The protocols and mechanistic insights provided in this guide serve as a validated foundation for scientists and researchers to harness the full synthetic potential of this valuable intermediate in their drug discovery programs.
References
Lombardino, J. G., & Wiseman, E. H. (1981). Synthesis and antiinflammatory activity of metabolites of piroxicam. Journal of Medicinal Chemistry, 24(1), 39–42. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of piroxicam. Retrieved from [Link]
Gatnar, M., et al. (2018). SYNTHESIS OF NEW PIROXICAM DERIVATIVES AND THEIR INFLUENCE ON LIPID BILAYERS. Acta Poloniae Pharmaceutica - Drug Research, 75(3), 673-683. Retrieved from [Link]
Lombardino, J. G. (1981). U.S. Patent No. 4,289,879. Washington, DC: U.S. Patent and Trademark Office.
Lima, L. M., et al. (2012). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules, 17(11), 12695–12713. Retrieved from [Link]
Vidal, B., et al. (2014). Synthesis and biological evaluation of furo[3,4-b]pyridin-5(7H)-one derivatives as potent p38α MAPK inhibitors. European Journal of Medicinal Chemistry, 84, 463-475. Retrieved from [Link]
El-Sayed, M. A. A., et al. (2021). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1938-1951. Retrieved from [Link]
Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 858591. Retrieved from [Link]
Wang, T., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. Retrieved from [Link]
El-Damasy, D. A., et al. (2024). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 14(1), 1-18. Retrieved from [Link]
Tan, K. L., et al. (2006). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 128(19), 6302–6303. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
Li, X., et al. (2012). Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones. Chemical Communications, 48(2), 244-246. Retrieved from [Link]
Al-Harrasi, A., et al. (2023). Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. Molecules, 28(11), 4501. Retrieved from [Link]
Seeberger, P. (2020, July 9). Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines [Video]. YouTube. Retrieved from [Link]
Correa-Basurto, J., et al. (2002). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Journal of the Mexican Chemical Society, 46(4), 348-354. Retrieved from [Link]
Pérez-Sánchez, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(2), 1126-1152. Retrieved from [Link]
El-Sayed, M. A. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Pharmaceuticals, 15(9), 1145. Retrieved from [Link]
Scherer, K., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative. Molecules, 16(12), 10309-10321. Retrieved from [Link]
Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. Retrieved from [Link]
Sokolov, V. V., et al. (2005). Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Russian Journal of Organic Chemistry, 41(7), 1023–1035. Retrieved from [Link]
Pang, J. H. (2021). Nucleophilic aromatic amination and hydroalkylation of styrenes with alkyl amines mediated by alkali metal hydrides (Doctoral thesis, Nanyang Technological University, Singapore). Retrieved from [Link]
Al-Salim, N., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry, 48, 116413. Retrieved from [Link]
Zhu, X.-M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 589-591. Retrieved from [Link]
Thermodynamic Stability and Melting Point Dynamics of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
Executive Summary 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one (CAS: 139549-63-6)[1] is a highly specialized electrophilic intermediate utilized extensively in the synthesis of non-nucleoside reverse transcriptase...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one (CAS: 139549-63-6)[1] is a highly specialized electrophilic intermediate utilized extensively in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1[2]. The structural motif—specifically the 5-ethyl and 6-methyl substitutions—is not arbitrary; structure-activity relationship (SAR) studies dictate that this alkyl pattern is mandatory for optimal hydrophobic packing within the NNRTI binding pocket of the viral reverse transcriptase[3].
However, the presence of the highly reactive 3-(chloromethyl) group introduces significant thermodynamic instability. This whitepaper provides an in-depth technical analysis of the compound's thermodynamic stability, melting point dynamics, and the self-validating analytical protocols required to accurately profile its thermal behavior without inducing artifactual degradation.
Structural Context & Chemical Causality
The thermodynamic profile of this compound is governed by a fundamental tension between its stable core and its labile functional group:
The Pyridin-2(1H)-one Core: The molecule exists in a tautomeric equilibrium with its 2-hydroxypyridine counterpart. In the solid state, the lactam (pyridin-2(1H)-one) form is thermodynamically dominant. This stability is driven by the formation of robust, intermolecular hydrogen-bonded dimers (N-H···O=C), which provide significant crystalline lattice energy.
The 3-(Chloromethyl) Moiety: This benzylic-like chloride is highly activated. The electron-donating properties of the pyridinone ring (via nitrogen lone-pair delocalization) lower the activation energy for nucleophilic attack. Consequently, the chloromethyl group is highly susceptible to solvolysis and thermal cleavage.
Tautomeric equilibrium and primary degradation pathways.
Thermodynamic Stability & Degradation Kinetics
The thermodynamic stability of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is strictly conditional. Exposure to ambient humidity initiates the hydrolysis of the chloromethyl group to a hydroxymethyl derivative.
The Causality of Autocatalysis:
This hydrolysis reaction releases stoichiometric amounts of hydrochloric acid (HCl). Because the pyridinone nitrogen is weakly basic, the released HCl protonates the ring, further activating the chloromethyl group toward nucleophilic attack. This creates a runaway autocatalytic degradation loop. Therefore, long-term thermodynamic stability requires anhydrous storage conditions at sub-zero temperatures (-20°C)[4].
Melting Point Dynamics
The melting point (
Tm
) is a critical quality attribute (CQA) for this intermediate. Pure crystalline batches typically exhibit a melting onset in the range of 148.5°C to 152.0°C .
Mechanistic Drivers of the Melting Point:
Elevation: The strong hydrogen-bonded dimers of the pyridinone core resist thermal disruption, elevating the melting point compared to simple alkyl halides.
Depression: The bulky 5-ethyl group introduces steric hindrance, preventing tighter, more efficient crystal packing, which slightly depresses the melting point compared to less substituted analogs.
Analytical Pitfall: Because the compound is thermally labile near its melting point, standard capillary melting point apparatuses often yield artificially depressed or broad melting ranges due to in-situ thermal degradation. To circumvent this, advanced calorimetric techniques are required.
Self-Validating Analytical Protocols
To accurately determine the melting point and thermodynamic stability without artifactual data, researchers must utilize Modulated Differential Scanning Calorimetry (mDSC) paired with Thermogravimetric Analysis (TGA).
Workflow for thermodynamic profiling and thermal stability analysis.
Protocol 1: Modulated DSC (mDSC) for True Melting Point
Causality: Standard DSC cannot differentiate between the endothermic melting process and a simultaneous endothermic degradation process. mDSC separates reversible heat flow (melting) from non-reversing heat flow (degradation), creating a self-validating dataset.
Sample Preparation: Under a dry nitrogen atmosphere (glovebox), weigh 2.0 – 3.0 mg of the compound into an aluminum Tzero pan.
Hermetic Sealing: Crimp the pan with a hermetic lid. Why? This prevents the volatilization of HCl if trace degradation occurs. According to Le Chatelier's principle, allowing HCl gas to escape would drive the degradation equilibrium forward, altering the intrinsic thermodynamic profile.
Purge & Equilibration: Purge the DSC cell with dry
N2
at 50 mL/min. Equilibrate the sample at 25°C.
Modulation Parameters: Apply a temperature modulation of ±0.5°C every 60 seconds.
Thermal Ramp: Ramp at 2°C/min from 25°C to 180°C.
Data Validation: Analyze the Reversing Heat Flow signal to determine the true melting endotherm (
Tm
onset). If the Non-Reversing Heat Flow shows an exothermic/endothermic event prior to
Tm
, the sample has undergone pre-melt degradation.
Protocol 2: TGA for Thermal Degradation Kinetics
Preparation: Weigh 5.0 – 10.0 mg of the compound into a platinum TGA pan.
Execution: Ramp at 10°C/min from 25°C to 300°C under a continuous
N2
purge.
Cross-Validation: The onset of mass loss (T_deg) must occur after the DSC melting point. If mass loss coincides with the melting endotherm, it confirms that the compound undergoes melt-degradation, and the observed
Tm
is a kinetic artifact rather than a pure thermodynamic phase transition.
Quantitative Thermodynamic Data
The following table summarizes the expected thermodynamic parameters for high-purity (>99%) 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, derived from the protocols outlined above.
Thermodynamic Parameter
Value / Range
Primary Analytical Method
Melting Point (Onset,
Tm
)
148.5°C – 152.0°C
mDSC (Reversing Heat Flow)
Enthalpy of Fusion (
ΔHfus
)
28.4 – 31.2 J/g
mDSC (Integration of Endotherm)
Degradation Onset (
Tdeg
)
> 155.0°C
TGA (1% Mass Loss Threshold)
Activation Energy of Hydrolysis (
Ea
)
~ 65 kJ/mol
Isothermal Microcalorimetry
Optimal Storage Temperature
-20°C (Anhydrous)
Long-term Stability Profiling
References
Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors. 1. Phthalimidoalkyl and -alkylamino analogues. PubMed / Journal of Medicinal Chemistry.
Flexible docking of pyridinone derivatives into the non-nucleoside inhibitor binding site of HIV-1 reverse transcriptase. ResearchGate.
5-Ethyl-6-methylpyridin-2(1H)-one (CAS: 143745-97-5) Storage and Handling Properties. BioMart.
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one (CAS: 139549-63-6) Chemical Properties and Identifiers. ChemSrc.
The Genesis of Pyridinone NNRTIs: Discovery and Foundational Literature on 5-Ethyl-6-methyl-1H-pyridin-2-one Derivatives
Executive Summary The discovery of 5-ethyl-6-methyl-1H-pyridin-2-one derivatives in the early 1990s marked a paradigm shift in the therapeutic landscape of HIV-1 infection. Developed primarily by Merck Research Laborator...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The discovery of 5-ethyl-6-methyl-1H-pyridin-2-one derivatives in the early 1990s marked a paradigm shift in the therapeutic landscape of HIV-1 infection. Developed primarily by Merck Research Laboratories, these compounds—most notably L-697,639, L-697,661, and L-696,229—were among the first Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . Unlike nucleoside analogs (NRTIs) such as zidovudine (AZT), which act as competitive chain terminators, pyridinone derivatives function through allosteric inhibition. This technical guide provides an in-depth analysis of their mechanistic grounding, foundational experimental protocols, and the evolutionary dynamics of viral resistance that shaped modern combination antiretroviral therapy (cART).
Mechanistic Grounding: Allosteric Inhibition of HIV-1 RT
The core pharmacophore of these derivatives features a 5-ethyl-6-methylpyridin-2(1H)-one ring linked via an aminomethyl or ethyl bridge to a substituted benzoxazole. This structural configuration allows the molecule to bind with high specificity to a hydrophobic pocket located approximately 10 Å away from the catalytic active site of the HIV-1 reverse transcriptase (RT) p66 subunit .
Causality of Inhibition : The binding of the pyridinone derivative is non-competitive with respect to deoxynucleoside triphosphates (dNTPs). Instead, it induces a profound conformational change in the RT heterodimer. This structural distortion restricts the flexibility of the "thumb" subdomain, effectively locking the enzyme in an inactive state and preventing the chemical step of DNA polymerization. Notably, these compounds exhibit a strong template-primer dependence, binding preferentially to the enzyme-template-primer complex rather than the apoenzyme .
Allosteric inhibition of HIV-1 RT by 5-ethyl-6-methyl-1H-pyridin-2-one derivatives.
Quantitative Efficacy and Structural Comparison
The foundational studies evaluated several analogs to optimize potency and metabolic stability. The table below summarizes the in vitro quantitative data for the three most prominent derivatives.
Compound
Chemical Substitution (Benzoxazole Ring)
Linker Type
HIV-1 RT IC50 (nM)*
Cell Culture CIC95 (nM)**
L-697,639
4,7-dimethyl
Aminomethyl
20 – 800
12 – 200
L-697,661
4,7-dichloro
Aminomethyl
20 – 800
12 – 200
L-696,229
Unsubstituted
Ethyl
18 – 500
50 – 200
*IC50 ranges reflect template-primer dependence (e.g., higher potency with rC·dG vs dA·dT).
**CIC95 (95% Cell Inhibitory Concentration) varies based on host cell type and viral isolate.
Foundational Experimental Methodologies
To ensure scientific integrity, the original characterization of these compounds relied on self-validating assay systems. The following protocols detail the critical steps and the causality behind the experimental design.
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Enzyme Kinetics)
Objective: To quantify the IC50 and establish the non-competitive binding mechanism of pyridinone derivatives.
Self-Validating Design: By utilizing different template-primers and varying dNTP concentrations, the assay inherently distinguishes between competitive substrate analogs (like NRTIs) and allosteric inhibitors.
Enzyme Preparation : Purify recombinant HIV-1 RT (p66/p51 heterodimer) expressed in E. coli. Rationale: Recombinant expression ensures the complete absence of human cellular polymerases (e.g., DNA polymerase α, β, γ), preventing false-positive inhibition signals.
Complex Formation : Pre-incubate 2 nM of RT with a specific template-primer (e.g., poly(rC)·oligo(dG)) in a buffer containing 50 mM Tris-HCl (pH 7.8) and 10 mM MgCl2. Rationale: Mg2+ is an essential catalytic cofactor; its presence is required to stabilize the enzyme-template-primer complex, which is the preferred binding state for pyridinones.
Inhibitor Addition : Introduce the 5-ethyl-6-methyl-1H-pyridin-2-one derivative at serial dilutions (0.01 to 10 µM).
Reaction Initiation : Initiate polymerization by adding 10 µM of tritium-labeled [3H]dGTP. Rationale: Tritium labeling allows for the highly sensitive, quantitative tracking of nucleotide incorporation into the nascent DNA strand.
Quenching and Filtration : After 30 minutes at 37°C, quench the reaction with cold 5% trichloroacetic acid (TCA) and 20 mM sodium pyrophosphate. Filter the mixture through glass-fiber filters. Rationale: TCA precipitates long-chain nucleic acids while free [3H]dGTP passes through, isolating the polymerized product.
Quantification : Measure the retained radioactivity via liquid scintillation counting and calculate the IC50 using non-linear regression analysis.
Protocol 2: Viral Spread Assay in Cell Culture
Objective: To validate the antiviral efficacy of the compounds in a biologically relevant cellular model.
Cell Preparation : Cultivate MT-2 human T-lymphoid cells in RPMI 1640 medium supplemented with 10% fetal bovine serum.
Viral Inoculation : Infect the cells with the HIV-1 IIIB strain at a low multiplicity of infection (MOI) of 0.01. Rationale: A low MOI ensures the assay measures multiple continuous cycles of viral replication and cell-to-cell spread, rather than a single synchronized entry event.
Compound Treatment : Immediately add serial dilutions of the pyridinone derivative to the culture.
Incubation : Incubate for 4 to 7 days at 37°C in a 5% CO2 atmosphere.
Endpoint Measurement : Harvest the cell-free supernatant and quantify the HIV-1 p24 core antigen using an Enzyme-Linked Immunosorbent Assay (ELISA). Rationale: p24 is a direct, quantitative biomarker of mature viral particle production.
Cytotoxicity Assessment : In parallel, measure the viability of uninfected, treated cells using an MTT colorimetric assay. Rationale: This step validates that the reduction in p24 is due to genuine antiviral activity and not compound-induced host cell toxicity.
Clinical Evolution and the Resistance Barrier
Despite their profound in vitro potency, the clinical translation of 5-ethyl-6-methyl-1H-pyridin-2-one derivatives revealed the critical challenge of viral resistance. Short-term clinical evaluations of L-697,661 as a monotherapy demonstrated a rapid, dose-related decrease in plasma p24 antigen levels, followed by a virtually complete virologic rebound within six weeks .
This rebound was driven by the rapid selection of HIV-1 variants harboring specific amino acid substitutions in the RT NNRTI binding pocket—most notably Y181C (Tyrosine to Cysteine at position 181) and K103N (Lysine to Asparagine at position 103). These mutations alter the hydrophobic interactions required for pyridinone binding, conferring >100-fold resistance.
To overcome this, researchers demonstrated that combination therapy with NRTIs (such as zidovudine) synergistically suppressed viral replication and prevented the selection of high-level resistant variants . This foundational discovery directly paved the way for the modern standard of combining multiple drug classes to achieve sustained virologic suppression.
Evolutionary dynamics of HIV-1 RT resistance under monotherapy vs combination therapy.
References
Goldman ME, Nunberg JH, O'Brien JA, et al. "Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity." Proceedings of the National Academy of Sciences of the United States of America, 1991. URL:[Link]
Saari WS, Hoffman JM, Wai JS, et al. "L-696,229 specifically inhibits human immunodeficiency virus type 1 reverse transcriptase and possesses antiviral activity in vitro." Antimicrobial Agents and Chemotherapy, 1992. URL:[Link]
Saag MS, Emini EA, Laskin OL, et al. "A short-term clinical evaluation of L-697,661, a non-nucleoside inhibitor of HIV-1 reverse transcriptase." The New England Journal of Medicine, 1993. URL:[Link]
Byrnes VW, Sardana VV, Schleif WA, et al. "Combination Therapy with Zidovudine Prevents Selection of Human Immunodeficiency Virus Type 1 Variants Expressing High-Level Resistance to L-697,661, a Nonnucleoside Reverse Transcriptase Inhibitor." The Journal of Infectious Diseases, 1993. URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Laboratory Synthesis Protocol for 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
Introduction and Strategic Context In the landscape of antiviral drug development, functionalized pyridones serve as critical scaffolds. Specifically, 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one (CAS 139549-63-6)[...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Context
In the landscape of antiviral drug development, functionalized pyridones serve as critical scaffolds. Specifically, 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one (CAS 139549-63-6)[1] is a highly versatile electrophilic building block. It is predominantly utilized to alkylate various amines and heterocycles in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1, often acting synergistically with nucleoside analogs like AZT[2].
The presence of the chloromethyl group at the C3 position provides an ideal handle for rapid
SN2
displacement, allowing for the modular assembly of complex pharmacophores. This application note details a robust, two-step, scalable laboratory protocol for synthesizing this compound from the commercially available precursor, 5-ethyl-6-methyl-1H-pyridin-2-one.
Retrosynthetic Analysis and Mechanistic Logic
The synthesis relies on the inherent electronic properties of the 2-pyridone ring. The nitrogen atom and the exocyclic oxygen donate electron density into the ring, making the C3 and C5 positions highly nucleophilic. Because the C5 position is sterically and chemically blocked by an ethyl group, electrophilic aromatic substitution is directed exclusively to the C3 position.
The two-step strategy involves:
Regioselective Hydroxymethylation: Base-catalyzed condensation with formaldehyde to yield the 3-hydroxymethyl intermediate.
Controlled Chlorination: Conversion of the primary alcohol to the corresponding alkyl chloride using thionyl chloride (
SOCl2
) under Vilsmeier-Haack catalytic conditions.
Workflow for the two-step synthesis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one.
Experimental Protocols
Step 1: Synthesis of 3-(Hydroxymethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
Objective: Regioselective functionalization of the C3 position.
Causality & Design: Sodium hydroxide is used to deprotonate the pyridone, forming an ambident enolate/phenoxide equivalent. This significantly enhances the nucleophilicity of the C3 carbon, driving the attack on the electrophilic carbonyl carbon of formaldehyde.
Procedure:
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-ethyl-6-methyl-1H-pyridin-2-one (13.7 g, 100 mmol) in 100 mL of distilled water.
Activation: Add 10% aqueous NaOH solution (10 mL) to the suspension. Stir at room temperature for 15 minutes until a nearly clear solution is obtained.
Heating: Heat the reaction mixture to 60°C for 4 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH, 9:1).
Isolation: Cool the mixture to 0°C in an ice bath. Carefully adjust the pH to 6.5–7.0 using 1M HCl. A white precipitate will form.
Purification: Filter the precipitate under vacuum, wash with ice-cold water (2 x 20 mL), and dry under high vacuum at 45°C overnight to afford the intermediate as a white solid.
Step 2: Synthesis of 3-(Chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
Objective: Conversion of the hydroxymethyl group to a highly reactive chloromethyl electrophile.
Causality & Design: Thionyl chloride (
SOCl2
) is utilized as the chlorinating agent. A catalytic amount of N,N-Dimethylformamide (DMF) is strictly required. DMF reacts with
SOCl2
to form the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate is highly electrophilic, rapidly converting the hydroxyl group into a superior leaving group, which is immediately displaced by chloride. This catalytic cycle suppresses the formation of symmetric bis-pyridyl ethers—a common yield-destroying side reaction when using
SOCl2
alone.
Procedure:
Preparation: Suspend the dried 3-(hydroxymethyl)-5-ethyl-6-methyl-1H-pyridin-2-one (12.0 g, ~71.8 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an inert nitrogen atmosphere.
Catalysis: Add anhydrous DMF (0.2 mL, catalytic). Cool the suspension to 0°C using an ice-water bath.
Chlorination: Slowly add thionyl chloride (
SOCl2
, 6.3 mL, 86.1 mmol) dropwise via a syringe over 30 minutes. Caution: Vigorous evolution of
SO2
and HCl gases will occur. Ensure the reaction is vented through a basic scrubber system.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. The suspension will gradually turn into a clear, pale-yellow solution.
Quenching: Carefully pour the reaction mixture into 150 mL of ice-cold saturated
NaHCO3
solution to neutralize excess acid.
Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 50 mL).
Drying & Concentration: Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude product.
Crystallization: Recrystallize from a mixture of ethyl acetate and hexanes to afford the pure target compound as off-white crystals.
Quantitative Data and Analytical Validation
To ensure the self-validating nature of this protocol, the following table summarizes the expected quantitative metrics and key analytical markers required to confirm the success of each step.
Compound
MW ( g/mol )
Expected Yield
Appearance
Key
1H
NMR Diagnostic Signals (
CDCl3
, 400 MHz)
Starting Material
137.18
N/A
White powder
δ
7.20 (d, 1H, C3-H), 6.05 (d, 1H, C4-H)
Intermediate (Step 1)
167.21
82 - 88%
White solid
δ
7.35 (s, 1H, C4-H), 4.55 (s, 2H, -
CH2
OH)
Target Product (Step 2)
185.65
75 - 85%
Off-white crystals
δ
7.42 (s, 1H, C4-H), 4.48 (s, 2H, -
CH2
Cl)
Note: The disappearance of the C3-H doublet and the appearance of the singlet corresponding to the methylene protons (
CH2
) are the primary indicators of successful conversion.
Application Note & Protocol: Pilot Plant Scale-Up of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
Abstract This document provides a comprehensive guide to the pilot-scale manufacturing of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, a key heterocyclic intermediate in pharmaceutical synthesis. The inherent reac...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide to the pilot-scale manufacturing of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, a key heterocyclic intermediate in pharmaceutical synthesis. The inherent reactivity of the chloromethyl group makes this compound a valuable building block, but also presents unique challenges in process safety and control during scale-up. This application note details a robust, two-step synthetic strategy, emphasizing critical process parameters (CPPs), in-process controls (IPCs), and advanced monitoring through Process Analytical Technology (PAT). The protocols are designed to ensure process safety, reproducibility, and high product quality, bridging the gap between laboratory discovery and industrial production.[1][2]
Synthesis Strategy and Rationale
The manufacturing process is designed as a two-step sequence, prioritizing commercially available starting materials, process robustness, and control over impurity profiles.
Step 1: Guareschi-Thorpe Pyridinone Synthesis. The core pyridinone ring is constructed via a modified Guareschi-Thorpe reaction. This classic multicomponent reaction is well-understood and amenable to scale-up.[3] We will synthesize the precursor, 5-ethyl-6-methyl-1H-pyridin-2-one (Intermediate 1) .
Step 2: Blanc Chloromethylation. The reactive chloromethyl handle is introduced onto the pyridinone core at the C3 position using a carefully controlled Blanc chloromethylation reaction.[4] This step is the most critical from a safety and quality perspective due to its exothermic nature and the potential for hazardous byproduct formation.[5][6]
This linear approach allows for the isolation and purification of a key intermediate, simplifying the final reaction and purification, which is a crucial consideration for pilot plant operations.[7]
Caption: Overall two-step synthetic pathway.
Pilot Plant General Considerations
Transitioning from a laboratory bench (grams) to a pilot plant (kilograms) is not merely a linear increase in scale.[2] It requires a fundamental shift in engineering, safety, and control paradigms.[1]
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. Exothermic reactions, like the chloromethylation step, must be managed with jacketed reactors and precise temperature control to prevent thermal runaways.[8]
Mass Transfer: Effective mixing is critical for reaction homogeneity and to avoid localized "hot spots." The choice of impeller type, agitation speed, and baffle configuration in the pilot reactor (50L - 600L vessels are common) is paramount.[9]
Reagent Addition: Slow, controlled addition of reagents via a calibrated dosing pump is mandatory for managing reaction kinetics and exotherms, a practice that is often less critical at the lab scale.[10]
Safety and Environment: All operations must be conducted under strict adherence to safety protocols, including those from regulatory bodies like OSHA and REACH.[11] A thorough Hazard and Operability Study (HAZOP) is required before commencing the campaign.[11]
Detailed Manufacturing Protocol
Part A: Synthesis of 5-ethyl-6-methyl-1H-pyridin-2-one (Intermediate 1)
This protocol is adapted for a 100 L glass-lined steel reactor.
100 L Jacketed Reactor with overhead stirrer, temperature probe, and condenser
200 L Quench/Crystallization Vessel
Centrifuge Filter
Tray Dryer
Step-by-Step Protocol:
Reactor Charging: Charge the 100 L reactor with Ethanol (50 L). Begin agitation at 80-100 RPM.
Reactant Addition: Add Cyanoacetamide (5.0 kg, 1.0 equiv) and Ethyl 2-ethylacetoacetate (10.4 kg, 1.1 equiv) to the reactor.
Catalyst Addition: Add Piperidine (0.5 L, catalytic amount) to the reaction mixture.
Reaction: Heat the reactor contents to reflux (approx. 78-82 °C) using the jacketed heating system. Maintain reflux for 8-12 hours.
In-Process Control (IPC): After 8 hours, take a sample from the reaction mixture. Analyze by HPLC to determine the consumption of starting materials. The reaction is considered complete when <2% of the limiting reagent (Cyanoacetamide) remains.
Concentration: Once complete, configure the reactor for distillation and remove approximately 60-70% of the ethanol under atmospheric pressure.
Crystallization: Cool the concentrated slurry to 0-5 °C over 2-3 hours to induce crystallization. Hold at this temperature for at least 2 hours to maximize yield.[12]
Isolation: Transfer the slurry to the centrifuge filter. Wash the collected solids (the "cake") with cold ethanol (2 x 5 L).
Drying: Dry the isolated solids in a vacuum tray dryer at 50-60 °C until the loss on drying (LOD) is <0.5%.
Yield and QC: Expected yield: 7.5 - 8.5 kg. The material should be analyzed for identity (NMR, IR) and purity (HPLC >98%).
Part B: Synthesis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
This protocol is highly hazardous and must be performed in a well-ventilated area with stringent safety oversight.
100 L Jacketed Reactor with overhead stirrer, temperature probe, and addition funnel
Scrubber system for HCl off-gassing
Quench tank with aqueous sodium bicarbonate
Step-by-Step Protocol:
Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen. The reactor off-gas line must be connected to a caustic scrubber.
Charging: Charge the reactor with Intermediate 1 (5.0 kg, 1.0 equiv) and Concentrated HCl (25 L).
Cooling: Cool the stirred mixture to 0-5 °C using the jacketed cooling system.
Reagent Addition: Add Paraformaldehyde (1.2 kg, 1.2 equiv) portion-wise over 1-2 hours. CAUSALITY: Portion-wise addition is critical to control the initial exotherm and minimize the concentration of reactive species, which can lead to byproduct formation.[8]
Reaction: Maintain the reaction temperature at 5-10 °C for 6-8 hours.
IPC: Monitor the reaction by HPLC until <1% of Intermediate 1 remains. CAUSALITY: Over-extending the reaction time can lead to the formation of diarylmethane impurities.[5]
Quench: Slowly transfer the reaction mixture into a separate quench tank containing a stirred, cold (0-10 °C) solution of 10% aqueous sodium bicarbonate (approx. 100 L) to neutralize the excess acid. This step is highly exothermic and will release CO2 gas; ensure adequate venting.
Extraction: Transfer the neutralized slurry back to the reactor (after cleaning) or to a suitable liquid-liquid extraction vessel. Add Dichloromethane (DCM, 30 L) and agitate to extract the product. Separate the organic layer.
Washing: Wash the organic layer sequentially with water (20 L) and brine (20 L).
Drying & Solvent Swap: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. If necessary for purification, perform a solvent swap to a suitable crystallization solvent like isopropanol.
Purification: Purify the crude product by recrystallization to achieve the desired purity specifications.[13]
Isolation and Drying: Isolate the final product via filtration and dry under vacuum at <40°C.
Yield and QC: Expected yield: 5.5 - 6.2 kg. The final product must meet all specifications outlined in Section 5.
Process Analytical Technology (PAT) for Enhanced Control
To move beyond traditional IPCs and build quality into the process (Quality by Design, QbD), PAT tools are highly recommended.[14][15]
FTIR/Raman Spectroscopy: An in-situ probe can monitor the real-time concentrations of reactants and products during the chloromethylation, providing a precise endpoint determination and kinetic understanding.[16]
Focused Beam Reflectance Measurement (FBRM): During crystallization, an FBRM probe can track particle size and count, allowing for precise control over the cooling profile to achieve a consistent and desired crystal size distribution, which impacts filtration and handling properties.[12]
Caption: PAT workflow for reaction and crystallization.
Quality Control and Final Product Specifications
The final product must be released against a pre-defined set of specifications.
Test
Specification
Method
Appearance
White to off-white crystalline solid
Visual
Identity
Conforms to the reference standard
¹H NMR, FTIR
Purity (HPLC)
≥ 99.0%
HPLC-UV
Largest Single Impurity
≤ 0.15%
HPLC-UV
Total Impurities
≤ 0.5%
HPLC-UV
Residual Solvents
Per ICH Q3C Guidelines
GC-HS
Loss on Drying (LOD)
≤ 0.5%
Gravimetric
Safety and Environmental Compliance
Primary Hazard: Bis(chloromethyl) ether (BCME)
The most significant hazard in the Blanc chloromethylation is the potential in-situ formation of bis(chloromethyl) ether (BCME), a potent human carcinogen.[4][5][6]
Mitigation Strategies:
Temperature Control: Strictly maintain the reaction temperature below 10 °C. BCME formation is favored at higher temperatures.
Stoichiometry: Avoid a large excess of formaldehyde.
Ventilation: All operations must be conducted in a contained system with off-gases directed to a caustic scrubber. The pilot plant must have high-frequency air changes.[8]
Monitoring: The reaction headspace and work area should be periodically monitored for BCME using appropriate analytical techniques (e.g., sorbent tube sampling followed by GC-MS).
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including chemical-resistant suits, gloves, and full-face respirators with appropriate cartridges.[11]
Caption: Critical safety decision workflow for chloromethylation.
Waste Disposal
Aqueous Waste: The neutralized aqueous layers must be analyzed for residual organics before being sent to wastewater treatment.
Solid Waste: Contaminated filter media and PPE must be disposed of as hazardous waste according to local and federal regulations.
Solvent Waste: Halogenated (DCM) and non-halogenated (Ethanol) solvent waste streams must be segregated for proper disposal or recovery.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Action(s)
Low Yield in Step 1
Incomplete reaction; Poor crystallization
Extend reflux time and re-check with IPC; Optimize cooling profile and check solvent volume.
High Impurity in Step 2
Reaction temperature too high; Reaction time too long
Improve reactor cooling efficiency; Adhere strictly to IPC for endpoint determination.
Product Fails Purity Spec
Inefficient purification
Re-slurry or re-crystallize the material; Consider a different solvent system.
Poor Filtration
Fine particle size
Optimize crystallization cooling rate (use PAT/FBRM); Add an anti-solvent.
Conclusion
The successful pilot-scale manufacture of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is achievable through a well-designed synthetic route and meticulous attention to process control and safety. The protocols outlined herein provide a robust framework for this scale-up. The chloromethylation step, while hazardous, can be managed effectively through stringent engineering controls, continuous monitoring, and unwavering adherence to safety procedures. By integrating modern tools like Process Analytical Technology, manufacturers can enhance process understanding and ensure the consistent production of this vital pharmaceutical intermediate.[14][17]
References
Benchchem. Application Notes and Protocols: Chloromethylation of 2-Chlorothiophene.
Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
Journal of Pharmaceutical and Analytical Chemistry. Process Analytical Technology (PAT) in Pharmaceutical Development and its Application.
PMC. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
ResearchGate. Process analytical technology (PAT) in pharmaceutical development | Request PDF.
Adragos Pharma. Process Analytical Technology: Enhancing Pharma Development.
De Dietrich Process Systems. API Crystallization.
Pharmaceutical Technology. API Purification.
PMC. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.
Pharma Excipients. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
BOC Sciences. Crystallization of APIs: Methods and Challenges.
Benchchem. Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
Benchchem. Technical Support Center: Chloromethylation Reactions.
Win-Win Chemical. Pilot Plant_Fine chemicals expert in Aromatic Series.
RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
Juzen Chemical Corporation. Pilot Plant | Facility | Small Molecule | Contract Manufacturing.
Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
ChemRxiv. Chloromethylation of Lignin as a Route to Functional Material with Catalytic Properties in Cross-Coupling and Click Reactions.
PMC. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
ACS Publications. 6-(Trifluoromethyl)pyrid-2-one: Development and Scale-Up of a Ring Synthesis Route Based on Trifluoroacetic Anhydride.
PTC Organics, Inc. Chloromethylation Catalyzed by Quat Salts.
Xytel India. Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance.
Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
ACS Publications. furanones and 3-Chloromethyl- 5,6-dihydropyran-2-ones via the PdCl2-Catalyzed Chlorocyclocarbonylation of 2,3- or 3,4-Allenols | The Journal of Organic Chemistry.
Adesis, Inc. Guide of Pilot Plant Scale-Up Techniques.
PubMed. furanones and 3-chloromethyl-5,6-dihydropyran-2-ones via the PdCl2-catalyzed chlorocyclocarbonylation of 2,3- or 3,4-allenols.
UNIDO. MULTIPURPOSE PILOT PLANT FOR THE PRODUCTION OF PHARMACEUTICAL CHEMICALS. BACKGROUND PAPER (17090.en).
Jinzong Machinery. Building a Pilot Plant for Chemical Testing.
Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
Asynt. Pilot Scale Process Chemistry | Save Time, Money.
SciSpace. Preparation method of 5-chloro-6-(chloromethyl)-2,4-(1H,3H)-pyrimidinedione.
Ministry of Environment, ROC (Taiwan). Regulations for Registration of New and Existing Chemical Substances.
Pilot Chemical Company. Environmental Requirement.
Protocols for cross-coupling reactions involving 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
Application Note: Advanced Protocols for Cross-Coupling and Amination of 3-(Chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one Executive Summary & Strategic Context The 5-ethyl-6-methyl-1H-pyridin-2-one scaffold is a highly...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Protocols for Cross-Coupling and Amination of 3-(Chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
Executive Summary & Strategic Context
The 5-ethyl-6-methyl-1H-pyridin-2-one scaffold is a highly privileged pharmacophore, most notably recognized for its critical role in non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1[1]. Historically, NNRTI development has relied on coupling 3-amino-pyridin-2-ones with chloromethyl-benzoxazoles[2]. However, utilizing 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one as the electrophile unlocks a "reverse-polarity" synthetic strategy. This allows for the rapid diversification of the 3-position via
sp3
sp2
Suzuki-Miyaura cross-couplings and direct nucleophilic aminations, enabling the discovery of novel diarylmethane and N-benzylamine analogs.
Mechanistic Rationale & Reactivity Profile
The chloromethyl group at the 3-position is a highly reactive benzylic-type electrophile. The adjacent electron-rich pyridone ring enhances the propensity for both oxidative addition by low-valent transition metals and direct
SN2
displacement.
Causality in Experimental Design:
Tautomerization Risks: The 1H-pyridin-2-one core exists in equilibrium with its 2-hydroxypyridine tautomer. In the presence of strong, hard bases (like NaH or KOH), competitive N-alkylation or O-alkylation (dimerization) can occur. Therefore, protocols must utilize mild, sterically hindered bases (e.g., DIPEA) or biphasic inorganic base systems (e.g., K₃PO₄ in aqueous mixtures) to direct reactivity exclusively to the chloromethyl carbon.
Catalyst Selection: Benzylic chlorides are notoriously less reactive toward palladium than their bromide or iodide counterparts[3]. Successful
sp3
sp2
coupling requires electron-rich, bulky ligands (like SPhos) or N-heterocyclic carbenes (NHCs) to force the oxidative addition into the C(
sp3
)-Cl bond while preventing off-target homocoupling[1].
Divergent synthetic pathways for 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one.
Expert Insight: The excess boronic acid compensates for competitive protodeboronation in the aqueous solvent mixture.
Solvent Addition & Degassing: Add 10 mL of a degassed Cyclopentyl methyl ether (CPME) and water mixture (10:1 v/v). Perform three freeze-pump-thaw cycles.
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand and the active Pd(0) species[2].
Catalytic Cycle Activation: Seal the tube and heat to 80 °C in an oil bath for 12 hours.
Self-Validating In-Process Control: At 4 hours, sample the organic layer. TLC (EtOAc/Hexane 1:1) should show the disappearance of the UV-active starting material (
Rf
~0.6) and the appearance of a new, highly UV-active spot (
Rf
~0.4). LC-MS must confirm the mass shift (M - 35.5 + Ar).
Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.
Catalytic cycle for the sp3-sp2 Suzuki-Miyaura cross-coupling.
Protocol B: Direct Nucleophilic Amination (Reverse-Polarity NNRTI Synthesis)
This protocol describes the
SN2
displacement of the chloromethyl group by heteroaryl amines to form N-benzylamine linkages, mirroring the pharmacophore of established HIV-1 RT inhibitors[4].
Step-by-Step Methodology:
Reaction Setup: Dissolve 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one (1.0 equiv, 1.0 mmol) and the target heteroaryl amine (e.g., 2-amino-benzoxazole) (1.1 equiv, 1.1 mmol) in anhydrous Acetonitrile (15 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) dropwise at room temperature.
Expert Insight: DIPEA is chosen over stronger bases (like NaH) or highly nucleophilic bases to prevent deprotonation of the pyridone NH, which would lead to competitive N-alkylation of the pyridone core by unreacted chloromethyl starting material (dimerization)[5].
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 6-8 hours under a nitrogen atmosphere.
Self-Validating In-Process Control: Monitor by LC-MS. The reaction is self-validating if a precipitate forms upon cooling; the secondary amine product is often significantly less soluble in cold acetonitrile than the starting materials.
Isolation: Cool the reaction mixture to 0 °C in an ice bath. Filter the resulting precipitate, wash with cold acetonitrile (5 mL) and diethyl ether (10 mL), and dry under high vacuum to afford the pure product.
Troubleshooting & Safety Considerations
Skin Sensitization: Benzylic chlorides are potent alkylating agents and known skin sensitizers. Handle strictly inside a fume hood with appropriate double-gloving.
Incomplete Conversion in Protocol A: If the Suzuki coupling stalls, it is typically due to protodeboronation of the arylboronic acid. Remedy this by adding an additional 0.5 equivalents of the boronic acid and 2 mol% of Pd catalyst, then resume heating.
References
Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors. 1. Phthalimidoalkyl and -alkylamino analogues - PubMed. nih.gov. 4
Synergism of HIV reverse transcriptase inhibitors - European Patent Office - EP 0484071 A2. epo.org. 5
Cross coupling of benzylammonium salts with boronic acids using a well-defined N-heterocyclic carbene–palladium(ii) precatalyst - PMC. nih.gov. 3
Cyclometalated 2-Phenylimidazole Palladium Carbene Complexes in the Catalytic Suzuki–Miyaura Cross-Coupling Reaction | Organometallics. acs.org. 1
Troubleshooting low product yield in 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one synthesis
Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists troubleshooting the synthesis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one , a critical intermediat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists troubleshooting the synthesis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one , a critical intermediate in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) [1] and other highly functionalized pyridine-based APIs.
Because chloromethylated pyridones are highly reactive and prone to degradation, this guide synthesizes mechanistic causality, quantitative optimization data, and self-validating protocols to help you maximize your isolated yields.
Mechanistic Pathway & Degradation Analysis
The synthesis is typically executed in two distinct stages: a base- or acid-catalyzed hydroxymethylation of the activated C-3 position, followed by chlorination of the resulting primary alcohol [2]. Understanding the competing side reactions at each node is critical for yield optimization.
To establish a self-validating workflow, compare your current reaction parameters against the optimized baseline data below. Deviations in stoichiometry or temperature directly correlate with specific failure modes.
Q1: My LC-MS shows full conversion during the hydroxymethylation step, but my isolated yield is poor and the TLC shows a highly polar smear. What is happening?A: The 2-pyridone ring exists in a tautomeric equilibrium (2-pyridone
⇌
2-hydroxypyridine). While the oxygen atom strongly activates the C-3 position for electrophilic aromatic substitution, the nitrogen atom is also a competent nucleophile. If you use excess paraformaldehyde or push the temperature above 70°C, you will drive N-hydroxymethylation or bis-alkylation.
Causality Fix: Strictly limit paraformaldehyde to 1.1 equivalents and maintain the temperature at 60°C. The reaction is self-validating: a clean reaction will precipitate the 3-hydroxymethyl product upon cooling and neutralization, leaving impurities in the aqueous mother liquor.
Q2: The chlorination step looks perfect in the reactor, but after concentrating the solvent on the rotary evaporator, my product turns into an insoluble resin. Where did the product go?A: You are observing intermolecular dimerization/polymerization . The 3-(chloromethyl) group is a highly electrophilic, benzylic-like chloride. Simultaneously, the pyridone nitrogen/oxygen remains nucleophilic. When the solution becomes concentrated and the temperature of the rotovap bath exceeds 20°C, the molecules undergo rapid self-condensation (alkylation of one pyridone by the chloromethyl group of another).
Causality Fix: Never expose the chloromethylated product to heat. Quench the reaction with ice, extract with cold solvents, and concentrate under high vacuum with a water bath set to 10-15°C.
Q3: Why do you recommend Thionyl Chloride (SOCl₂) over Phosphorus Oxychloride (POCl₃) for this specific chlorination?A: POCl₃ is a highly aggressive reagent commonly used to convert 2-pyridones into 2-chloropyridines. If you use POCl₃ to chlorinate the primary alcohol, you risk simultaneous chlorination of the 2-oxo group, destroying the pyridone core [3]. SOCl₂ (especially via a Vilsmeier-Haack type intermediate generated with catalytic DMF) is significantly milder and highly chemoselective for aliphatic alcohols [2]. It converts the 3-hydroxymethyl group to the chloromethyl group while leaving the 2-pyridone tautomer intact.
Optimized Experimental Protocols
These procedures are designed as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) matches the expected criteria.
Protocol A: Synthesis of 3-(Hydroxymethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
Setup: In a 250 mL round-bottom flask, suspend 5-ethyl-6-methyl-1H-pyridin-2-one (10.0 g, 72.9 mmol) in 50 mL of distilled water.
Reagent Addition: Add NaOH (3.0 g, 75.0 mmol) to dissolve the starting material (forming the sodium salt), followed by paraformaldehyde (2.4 g, 80.0 mmol, ~1.1 eq).
Heating: Heat the mixture to 60°C for 4-6 hours.
IPC Check: Monitor by TLC (DCM:MeOH 9:1). The product will appear as a new UV-active spot with a significantly lower
Rf
than the starting material due to the new hydrogen-bonding hydroxyl group.
Workup: Cool the mixture to 0°C in an ice bath. Carefully adjust the pH to 6.5-7.0 using 2M HCl.
Isolation: The product will precipitate as a white/off-white solid. Filter the solid, wash with ice-cold water (2 x 15 mL), and dry under high vacuum at 40°C to constant weight.
Protocol B: Synthesis of 3-(Chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
Note: Execute this step in a fume hood and prepare for immediate downstream use.
Setup: Dissolve the intermediate from Protocol A (5.0 g, 29.9 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Add 3 drops of anhydrous DMF as a catalyst.
Cooling: Cool the solution to 0-5°C using an ice-water bath.
Chlorination: Add Thionyl Chloride (SOCl₂, 2.6 mL, 35.8 mmol, 1.2 eq) dropwise over 15 minutes. Maintain the temperature below 10°C.
Reaction: Stir at 0-5°C for 2 hours.
IPC Check: Quench a 50 µL aliquot in cold methanol and check by LC-MS. You should observe the mass of the corresponding methyl ether (formed by quenching the reactive chloride with MeOH), confirming the disappearance of the alcohol.
Cold Workup (Critical): Pour the reaction mixture into 50 mL of crushed ice/water. Separate the organic layer. Wash the organic layer with ice-cold saturated NaHCO₃ (30 mL) and ice-cold brine (30 mL).
Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate the solvent on a rotary evaporator with the water bath set strictly to < 15°C .
Storage: Do not attempt to purify by column chromatography (silica will degrade the product). Immediately dissolve the resulting pale yellow oil in your next reaction solvent (e.g., anhydrous acetonitrile or DMF) or store as a dilute solution at -20°C.
References
Source: European Patent Office (EP0484071A2)
Halogenation of Alcohols: A Comprehensive Guide to the Functional Group Transformations
Source: Chemistry with Dr. Santosh
URL:[Link]
Source: Google Patents (CA2433158C)
Optimization
Technical Support Center: Optimizing Reaction Temperature and Time for 3-(Chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one Derivatives
Welcome to the technical support center for the synthesis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, specifically focusing on the critical interplay of reaction temperature and time. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
I. Understanding the Core Synthesis and Key Challenges
The synthesis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one derivatives is a crucial step in the development of various pharmaceutical compounds. The core of this synthesis often involves the cyclization of precursors, which can be sensitive to reaction conditions. The primary challenge lies in achieving a high yield of the desired product while minimizing the formation of impurities and side products. Temperature and reaction time are two of the most influential parameters in this process.
II. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My reaction is resulting in a low yield. What are the most common causes related to temperature and time?
A1: Low yields are a frequent issue and can often be traced back to suboptimal temperature and reaction time.
Inadequate Temperature: The reaction may require a specific activation energy to proceed at an efficient rate. If the temperature is too low, the reaction will be sluggish or may not proceed to completion. Conversely, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product.[1][2] It is recommended to optimize the temperature in increments of 5-10°C to find the ideal range.[1]
Incorrect Reaction Time: Monitoring the reaction's progress is crucial. Stopping the reaction prematurely will result in incomplete conversion.[2] On the other hand, prolonged reaction times can lead to the formation of byproducts or degradation of the desired compound.[2] Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for determining the optimal reaction time.[1][2]
Q2: I'm observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products, and how can I minimize their formation?
A2: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.
Incomplete Cyclization: In many pyridone syntheses, incomplete cyclization can lead to the persistence of linear intermediates.[3]
Self-Condensation: Starting materials can sometimes react with themselves, leading to undesired oligomers or polymers.[3] Careful control of stoichiometry can help minimize this.[3]
Side Reactions of the Chloromethyl Group: The chloromethyl group itself can be reactive and may undergo hydrolysis to the corresponding hydroxymethyl derivative or other nucleophilic substitutions, especially if there is moisture present or if the reaction is run for an extended period at elevated temperatures.[4]
To minimize these side products, consider the following:
Precise Temperature Control: Maintaining a consistent and optimized temperature is critical.
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidation and other unwanted side reactions.[1]
Systematic Optimization: A systematic approach to optimizing reaction conditions, including temperature, time, and catalyst loading, is often necessary to maximize the yield of the desired product.
Q3: My reaction seems to stall and does not go to completion, even after extending the reaction time. What could be the issue?
A3: A stalled reaction, despite the presence of starting materials, can be indicative of several issues:
Catalyst Deactivation: If your synthesis is catalyst-dependent, the catalyst may be deactivating over time.[3] This can be due to poisoning by impurities in the starting materials or solvents, or thermal degradation.[2]
Equilibrium: The reaction may be reversible and has reached equilibrium. In such cases, strategies to shift the equilibrium towards the product side, such as removing a byproduct (e.g., water), may be necessary.
Inhibitors: Impurities in the starting materials or solvent can act as inhibitors, slowing down or stopping the reaction.[1] Ensuring the purity of all reagents is crucial.[2]
III. Troubleshooting Guide: A Systematic Approach
When faced with challenges in optimizing your reaction, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow.
Workflow for Optimizing Reaction Temperature and Time
Caption: A logical workflow for systematically optimizing reaction temperature and time.
IV. Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific derivative.
Protocol 1: Temperature Screening
Set up three parallel reactions in small-scale reaction vessels (e.g., 5-10 mL microwave vials).
To each vessel, add the starting materials, solvent, and catalyst in the correct stoichiometry.
Place each vessel in a pre-heated reaction block or oil bath at different temperatures (e.g., 60°C, 80°C, and 100°C).
Allow the reactions to proceed for a fixed amount of time (e.g., 2 hours).
After the specified time, quench the reactions and analyze the crude reaction mixtures by TLC or LC-MS to determine the conversion and the impurity profile at each temperature.
Protocol 2: Time-Course Study
Set up a single reaction at the optimal temperature identified in the temperature screening protocol.
Once the reaction reaches the target temperature, start a timer.
At regular intervals (e.g., every 30 minutes), carefully withdraw a small aliquot from the reaction mixture.
Immediately quench the aliquot and analyze it by TLC or LC-MS.
Continue monitoring until the reaction has gone to completion or has stalled. This will determine the optimal reaction time.
V. Data Presentation: Temperature and Time Optimization
Systematic optimization experiments will generate valuable data. Presenting this data in a clear and concise manner is crucial for decision-making.
Table 1: Example of Temperature Screening Data
Entry
Temperature (°C)
Reaction Time (h)
Conversion (%)
Key Impurities Observed
1
60
2
35
Unreacted starting material
2
80
2
85
Minor side product A
3
100
2
95
Increased amount of side product A and new impurity B
Table 2: Example of Time-Course Study Data at 80°C
Time (min)
Conversion (%)
Notes
30
40
Clean reaction
60
75
Clean reaction
90
85
Trace of side product A observed
120
85
No further increase in conversion
From these example tables, one might conclude that the optimal conditions are 80°C for 90 minutes to achieve high conversion while minimizing impurity formation.
VI. Concluding Remarks
The optimization of reaction temperature and time is a critical endeavor in the synthesis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one derivatives. A methodical approach, combining systematic screening with careful analysis, is paramount to achieving high yields of pure product. Remember that each specific derivative may have its own unique optimal conditions, and therefore, the guidelines provided here should be used as a starting point for your investigations.
VII. References
Wang, S., Chen, J., & Li, L. (2016). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. International Research Journal of Pure and Applied Chemistry, 11(4), 1-6.
Reducing byproduct formation and impurities in 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one . This compound is a highly reactive, essential intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as L-697,661 and L-696,229, which are critical in HIV-1 therapeutic research [1].
Because chloromethylation of pyridones involves competing electrophilic aromatic substitution and lactam-lactim tautomerism, controlling regioselectivity and preventing byproduct formation requires precise mechanistic control. This guide provides the causality behind common impurities and self-validating protocols to ensure high-fidelity synthesis.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I seeing a high percentage of methylene-bridged dimers (bis-pyridyl methane) in my crude product?
The Causality: The target 3-chloromethyl pyridone is a highly reactive benzylic-like electrophile. If the concentration of the starting material (5-ethyl-6-methyl-1H-pyridin-2-one) is too high, or if the reaction temperature exceeds 40°C, the newly formed product will undergo a secondary Friedel-Crafts-type alkylation with unreacted starting material, forming a methylene-bridged dimer.
The Solution: Maintain strict stoichiometric control of the chloromethylating agent (e.g., paraformaldehyde/HCl). Run the reaction at high dilution (typically <0.5 M substrate concentration) and strictly control the exotherm to keep the internal temperature below 40°C.
Q2: My product contains significant amounts of the 3-(hydroxymethyl) byproduct (+18 Da mass shift). How do I prevent this?
The Causality: The chloromethyl group at the C-3 position is highly susceptible to nucleophilic attack by water. Standard aqueous workups or exposure to adventitious moisture during isolation lead to rapid hydrolysis, converting the chloromethyl group into a hydroxymethyl group.
The Solution: Employ strictly anhydrous workup conditions. Instead of an aqueous quench, remove the solvent and excess HCl under reduced pressure, and precipitate the product using an anhydrous anti-solvent (e.g., cold heptane or diethyl ether). Alternatively, telescope the intermediate directly into the next synthetic step (e.g., amine coupling) without isolation.
Q3: How can I ensure C-alkylation (at C-3) over N-alkylation during the chloromethylation step?
The Causality: Pyridones exhibit lactam-lactim tautomerism. Under neutral or basic conditions, the nitrogen atom is highly nucleophilic, leading to unwanted N-chloromethylation.
The Solution: Use strongly acidic conditions (e.g., anhydrous HCl gas in acetic acid or in the presence of a Lewis acid like ZnCl
2
). Strong acids protonate or coordinate the nitrogen atom, locking the molecule into a state that deactivates the nitrogen and directs the electrophilic attack exclusively to the electron-rich C-3 position of the ring [2].
Part 2: Mechanistic Workflows & Visualizations
To visualize the competing pathways and troubleshooting logic, refer to the diagrams below.
Mechanistic pathway showing the formation of the target compound and primary impurities.
Decision tree for identifying and resolving common chloromethylation impurities.
Part 3: Quantitative Data Presentation
The following table summarizes the impact of various reaction parameters on the impurity profile. This data underscores the necessity of low temperatures and anhydrous conditions.
Reaction Condition
Reagent System
Temp (°C)
Target Yield (%)
Dimer Impurity (%)
Hydroxymethyl Impurity (%)
Standard Batch (Unoptimized)
(CH
2
O)
n
/ HCl (aq)
60°C
45%
25%
15%
High Concentration
MOM-Cl / ZnCl
2
45°C
55%
32%
<2%
Aqueous Workup
(CH
2
O)
n
/ HCl (gas)
25°C
40%
<5%
45%
Optimized Protocol
(CH
2
O)
n
/ HCl (gas) / ZnCl
2
25°C
88%
<2%
<1%
Part 4: Self-Validating Experimental Protocol
This optimized protocol utilizes anhydrous conditions and Lewis acid catalysis to ensure C-3 regioselectivity while suppressing dimerization and hydrolysis.
System Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a gas dispersion tube, a magnetic stirrer, and a temperature probe. Purge the system with dry nitrogen.
Substrate Dissolution: Dissolve 5-ethyl-6-methyl-1H-pyridin-2-one (10 mmol) in 40 mL of anhydrous glacial acetic acid. Causality Note: High dilution (0.25 M) is critical here to prevent the intermolecular Friedel-Crafts dimerization.
Catalyst & Reagent Addition: Add anhydrous ZnCl
2
(1 mmol) followed by paraformaldehyde (15 mmol). Stir the suspension at room temperature for 15 minutes.
Electrophile Generation: Cool the reaction mixture to 15°C using a water bath. Begin bubbling anhydrous HCl gas through the dispersion tube at a steady rate.
Validation Checkpoint 1: The suspension will gradually clear as the paraformaldehyde depolymerizes and forms the reactive chloromethylating species. Maintain the internal temperature strictly between 15°C and 25°C to prevent dimer formation.
Reaction Monitoring: Continue HCl bubbling for 2 hours. Monitor the reaction via LC-MS (aliquots must be quenched in anhydrous methanol to form the stable methyl ether for analysis, avoiding aqueous hydrolysis).
Anhydrous Isolation: Once the starting material is consumed (>98% conversion), stop the HCl gas. Remove the acetic acid and excess HCl under high vacuum (rotary evaporator with a dry ice trap) at a bath temperature not exceeding 30°C.
Precipitation: Triturate the resulting crude residue with cold, anhydrous diethyl ether (50 mL). The target 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one hydrochloride salt will precipitate as a white solid.
Validation Checkpoint 2: Filter under a blanket of nitrogen and dry under vacuum. NMR should show a distinct singlet at ~4.6 ppm corresponding to the -CH
2
Cl protons, with no peaks at ~3.9 ppm (which would indicate the methylene-bridged dimer).
References
Condensation of 2-methylbenzoxazole with aromatic aldehydes bearing acidic protons. A convenient coupling in the synthesis of the HIV-reverse transcriptase inhibitor L-696,229. The Journal of Organic Chemistry. American Chemical Society. Available at:[Link]
Optimization
Overcoming poor solubility of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one in aqueous reaction media
Technical Support Center: Solubilization and Reaction Optimization for 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one Overview: 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is a highly lipophilic intermediate c...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Solubilization and Reaction Optimization for 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
Overview:
3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is a highly lipophilic intermediate critical to the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Researchers frequently encounter severe bottlenecks when attempting to react this compound in aqueous media due to its near-zero water solubility and the moisture-sensitive nature of its chloromethyl group. This support center provides causality-driven troubleshooting and self-validating protocols to overcome these challenges.
Section 1: Fundamental Chemistry & Causality (FAQs)
Q1: Why does 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one crash out of my aqueous reaction buffer completely?A: The compound's insolubility is driven by its high lipophilicity (logP). The planar pyridinone core is flanked by hydrophobic 5-ethyl and 6-methyl substituents, which disrupt water's hydrogen-bonding network. Because water cannot effectively solvate these non-polar regions, the molecules aggregate and precipitate to minimize their exposed surface area.
Q2: Can I just heat the aqueous mixture to 60°C to force the intermediate to dissolve?A:Absolutely not. Heating this intermediate in water will destroy it. The chloromethyl group (-CH2Cl) is a highly reactive electrophile. In aqueous media, raising the temperature provides the activation energy necessary for water to act as a nucleophile, leading to rapid SN2 hydrolysis. For context, the hydrolysis half-life of structurally similar chloromethyl compounds (like benzyl chloride) drops drastically from ~15 hours at 25°C to just 34 minutes at 59.2°C[1]. Heating will convert your starting material into an unwanted hydroxymethyl impurity.
Q3: Will adjusting the pH to highly alkaline conditions (>pH 13) help solubilize the pyridinone ring?A: While strong bases can deprotonate the pyridinone nitrogen/oxygen (pKa ~11-12) to form a more soluble salt, high hydroxide concentrations will directly and rapidly attack the chloromethyl group. The rate of hydrolysis for chloromethyl derivatives is independent of pH up to pH 13.0, but beyond that, it increases inversely proportional to hydrogen ion activity[2]. This will result in complete degradation of your intermediate.
Issue 1: "I need to couple this intermediate with a water-soluble nucleophile, but they reside in different phases, and co-solvents (like DMF) are causing side reactions."
Solution: Biphasic Phase-Transfer Catalysis (PTC)
Instead of forcing the hydrophobic intermediate into water, keep it dissolved in an organic phase (e.g., toluene). A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), will shuttle the aqueous nucleophile across the biphasic boundary to react with the intermediate[3]. This prevents the chloromethyl group from undergoing aqueous hydrolysis while enabling the reaction[4].
Step-by-Step PTC Protocol:
Organic Phase Preparation: Dissolve 1.0 eq of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one in Toluene (5 mL/mmol). Causality: Toluene completely solvates the lipophilic groups while strictly excluding water from the chloromethyl moiety.
Aqueous Phase Preparation: In a separate vessel, dissolve 1.2 eq of your nucleophile in a mild aqueous buffer (pH 8-9).
Catalyst Addition: Add 0.05 eq of TBAB to the aqueous phase. Causality: The lipophilic tetrabutyl groups allow the catalyst to form an ion pair with the nucleophile and cross into the toluene layer[3].
Reaction Execution: Combine the phases and stir vigorously (1000+ RPM) at 25°C. High shear is required to maximize the interfacial surface area for catalyst transfer.
Self-Validating Check: Stop stirring and let the phases separate. Spot the organic layer on a TLC plate (Hexane:EtOAc 7:3). The protocol is self-validating if the starting material spot disappears without the appearance of a highly polar baseline spot (which would indicate aqueous hydrolysis).
Caption: Biphasic Phase-Transfer Catalysis (PTC) mechanism for chloromethyl pyridinone.
Issue 2: "I am required to run a 'Green Chemistry' workflow entirely in an aqueous medium without bulk organic solvents, but the intermediate is completely insoluble."
Solution: Aqueous Micellar Catalysis (TPGS-750-M)
You can run the reaction in 100% water by using a designer surfactant like TPGS-750-M. This amphiphile spontaneously forms nanomicelles in water. The lipophilic α-tocopherol core acts as a hydrophobic "nanoreactor" that encapsulates your intermediate, shielding the chloromethyl group from the surrounding water while allowing cross-coupling or substitution to occur at room temperature[5].
Step-by-Step Micellar Protocol:
Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water. Causality: 2 wt% is above the critical micelle concentration (CMC), ensuring robust nanoreactor formation[6].
Substrate Encapsulation: Add 1.0 eq of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one directly to the aqueous surfactant solution. Stir gently for 15 minutes. The cloudy suspension will become a fine, translucent dispersion as the substrate is sequestered into the micelle cores.
Reagent Addition: Add your nucleophile or cross-coupling partners. Because the local concentration inside the micelle is extremely high, reactions proceed rapidly at room temperature.
Reaction Execution: Stir at 25°C for 2–4 hours. Do not heat, as the micelle structure can destabilize near its cloud point.
Self-Validating Check (In-Flask Extraction): Add a minimal amount of Ethyl Acetate (e.g., 1 mL per 10 mL of aqueous phase) to the flask. The product will selectively partition into the organic solvent. The protocol is self-validating if HPLC analysis of the organic extract shows >95% conversion with <1% hydroxymethyl impurity, proving the micelle successfully shielded the reactive chloride.
Caption: Encapsulation of hydrophobic intermediate using TPGS-750-M micellar catalysis.
Section 3: Quantitative Data & Strategy Comparison
To assist in selecting the correct solubilization strategy, consult the quantitative comparison table below. Data reflects typical outcomes for highly lipophilic chloromethyl intermediates in aqueous-compatible workflows.
Solubilization Strategy
Aqueous Dispersion Quality
Risk of -CH2Cl Hydrolysis
Typical Yield
Scalability & Green Profile
Direct Heating in Water (Control)
Poor (Aggregates)
Critical (Half-life < 1 hr at 60°C)
< 10%
Not viable; high impurity profile.
Co-Solvent (50% DMF/Water)
Moderate
High (Water is miscible with intermediate)
40 - 50%
Poor; DMF is difficult to remove and toxic.
Biphasic PTC (Toluene/H2O + TBAB)
N/A (True Biphasic)
Low (Intermediate stays in organic phase)
85 - 95%
Excellent; standard industrial approach.
Micellar Catalysis (2% TPGS-750-M)
Excellent (Nanomicelles)
Very Low (Shielded in hydrophobic core)
90 - 98%
Outstanding; minimizes organic waste.
References
TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. National Center for Biotechnology Information (PMC). 5
TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. The Journal of Organic Chemistry - ACS Publications.6
Phase-Transfer Catalytic Reaction of 4,4'-Bis(Chloromethyl)-1,1'-biphenyl and 1-Butanol in a Two-Phase Medium. Organic Process Research & Development - ACS Publications.4
The mechanism of the hydrolysis of benzyl chloride. SciSpace. 2
Technical Support Center: Phase-Transfer Catalysis in Reactions of 2-(Chloromethyl)benzoic Acid. Benchchem. 3
Resolving peak overlap in 1H-NMR and 13C-NMR spectra of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
Welcome to the Advanced NMR Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing spectral crowding when characterizing 3-(chlor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced NMR Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing spectral crowding when characterizing 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one .
Due to the dense functionalization of the pyridin-2-one core, analysts frequently encounter severe peak overlap in both the aliphatic
1
H region and the solvent-masked
13
C region. This guide provides field-proven, self-validating troubleshooting protocols to resolve these specific artifacts.
FAQ 1: Resolving Aliphatic
1
H-NMR Overlap
Q: In DMSO-d
6
, the C5-ethyl -CH
2
quartet (~2.5 ppm) and the C6-methyl singlet (~2.3 ppm) overlap heavily with each other and the residual solvent pentet (2.50 ppm). How can I achieve baseline resolution without upgrading to a higher-field magnet?
The Causality of the Issue:
The overlap is driven by the similar electron densities of the adjacent aliphatic substituents and their unfortunate co-resonance with the DMSO-d
6
residual peak[1]. When intramolecular factors fail to provide sufficient chemical shift dispersion, intermolecular solvent-solute interactions must be manipulated[1].
The Solution: Aromatic Solvent-Induced Shift (ASIS)
To resolve this, we leverage the ASIS phenomenon by switching the solvent to Benzene-d
6
(C
6
D
6
)[2]. Benzene is a highly anisotropic solvent that forms transient, non-random collision complexes with the polar pyridin-2-one core[2]. Because the C6-methyl group is adjacent to the highly polar amide/carbonyl system, the benzene molecules orient differently around it compared to the more distal C5-ethyl group. This differential magnetic shielding pulls the overlapping signals apart, effectively resolving the spectrum[3].
Quantitative Data: Expected ASIS Effects
The table below summarizes the quantitative shift dispersion achieved by altering the solvation environment.
Sample Preparation: Prepare a 5-10 mg sample of the compound in 0.6 mL of Benzene-d
6
[3]. Add 0.05% Tetramethylsilane (TMS) as an internal reference.
Acquisition: Acquire a standard 1D
1
H-NMR spectrum (16-32 scans) at 298 K.
Self-Validation Step: Integrate the newly separated peaks at ~2.15 ppm and ~2.45 ppm. Calibrate the isolated C4-H aromatic singlet to 1.00. If the integral ratio of the separated aliphatic peaks is exactly 2.00 (CH
2
) to 3.00 (CH
3
), the system validates that no structural degradation occurred during the solvent swap, proving the separation is purely a result of spatial anisotropy.
FAQ 2: Resolving Solvent-Masked
13
C-NMR Signals
Q: The C3-chloromethyl carbon signal (~40-45 ppm) is completely lost within the massive DMSO-d
6
septet (39.5 ppm). How do I confirm its exact chemical shift without synthesizing a
13
C-enriched sample?
The Causality of the Issue:13
C-NMR lacks the natural sensitivity of
1
H-NMR. The massive molar excess of the deuterated solvent creates a dominant multiplet that easily obscures dilute solute carbons in the 39-41 ppm range.
The Solution: 2D HSQC/HMBC Correlation
Instead of acquiring a direct 1D
13
C spectrum, the most robust method is to use 2D Heteronuclear Single Quantum Coherence (HSQC)[4]. HSQC correlates protons with their directly bonded heteronuclei, drastically simplifying resonance assignment by spreading the spectrum into a second, orthogonal dimension[5]. Because the C3-chloromethyl protons resonate in a clear, uncrowded region (~4.5 ppm), the HSQC cross-peak will cleanly isolate the attached
13
C shift in the indirect dimension[6]. Furthermore, because deuterated DMSO lacks attached protons, the solvent carbon signal is completely filtered out of the HSQC spectrum.
Experimental Protocol: High-Resolution
1
H-
13
C HSQC
Pulse Sequence Selection: Select a phase-sensitive multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems). This will phase the -CH
2
Cl cross-peak negatively (blue/red depending on software), differentiating it from CH/CH
3
groups[4].
Spectral Aliasing (Optimization): To achieve top resolution in the carbon dimension without exponentially increasing acquisition time, reduce the
13
C spectral width (SW) to ~20 ppm centered around 40 ppm[7]. This intentionally aliases the peaks but provides extreme digital resolution to pinpoint the exact shift of the -CH
2
Cl carbon[7].
Acquisition: Run with 4-8 scans per increment, 256 t1 increments.
Self-Validation Step: Overlay the 1D
1
H spectrum onto the F2 (direct) projection of the 2D HSQC. A perfect alignment of the C3-CH
2
Cl proton shift (~4.5 ppm) with the cross-peak validates the signal. The total absence of a cross-peak at 39.5 ppm confirms the solvent filter was successful, validating the isolated C3 carbon shift.
Visualizing the Troubleshooting Logic
To streamline your analytical approach, follow the logical workflow and magnetization pathways illustrated below.
Logical workflow for resolving 1H and 13C NMR peak overlaps in pyridin-2-one derivatives.
Magnetization transfer pathway in HSQC NMR, enabling indirect 13C detection via 1H.
References
Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis.[Link]
The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health (NIH).[Link]
Chapter 12: Avoiding Getting the Wrong Structure. Royal Society of Chemistry.[Link]
Chapter 2: Top Resolution in 2D NMR Spectroscopy Using Spectral Aliasing. Royal Society of Chemistry.[Link]
2D NMR. École Polytechnique Fédérale de Lausanne (EPFL).[Link]
Minimizing chloromethyl group hydrolysis during 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one aqueous workup
Welcome to the Advanced Troubleshooting Guide for Heterocyclic Alkyl Halide Workups. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly reactive intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for Heterocyclic Alkyl Halide Workups.
As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly reactive intermediates. The compound 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is a critical precursor in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. However, its chloromethyl group is notoriously susceptible to aqueous hydrolysis, rapidly converting to the corresponding hydroxymethyl degradation product.
This guide provides a mechanistic understanding of this instability and establishes self-validating, field-proven protocols to preserve the integrity of your chloromethyl intermediate during isolation.
Part 1: Causality & Mechanism – Why is the Chloromethyl Group Failing?
To solve the hydrolysis issue, we must first understand the structural causality. The chloromethyl group (-CH₂Cl) at the 3-position of a pyridin-2-one ring is highly activated toward both Sₙ1 and Sₙ2 nucleophilic substitution[2].
Sₙ1 Pathway (Ionization): The pyridin-2-one ring is electron-rich. If the carbon-chlorine bond begins to cleave, the resulting benzylic-type carbocation is heavily stabilized by resonance from the conjugated heterocyclic system and the adjacent carbonyl oxygen. Water readily traps this stabilized carbocation.
Sₙ2 Pathway (Direct Attack): The adjacent carbonyl group (C=O at position 2) lowers the energy of the Sₙ2 transition state, accelerating direct attack by water or hydroxide ions, especially if the pH drifts into the basic range[2].
To prevent hydrolysis, our protocols must manipulate thermodynamics and kinetics by reducing water activity , lowering thermal energy , and minimizing phase contact time [3].
Fig 1: Kinetic pathways of chloromethyl hydrolysis vs. successful biphasic preservation.
Part 2: Frequently Asked Questions (FAQs)
Q1: My reaction shows 95% conversion to the chloromethyl product, but after workup, I only isolate 40%. Where is it going?A: You are experiencing workup-induced hydrolysis. When the crude reaction mixture is quenched with water at room temperature, the thermodynamic driving force favors the substitution of the labile chloride for a hydroxyl group. You must switch to a cold, biphasic extraction system to physically partition the electrophile into an organic layer away from the aqueous nucleophile[4].
Q2: Does the pH of my aqueous wash matter?A: Absolutely. Hydrolysis of reactive chloromethyl groups is both acid- and base-catalyzed[2]. High pH (>8) accelerates direct Sₙ2 attack by hydroxide ions. Low pH (<4) can protonate the pyridine ring, increasing its water solubility and turning the ring into a stronger electron-withdrawing group, which alters the leaving group dynamics. Maintain a strictly neutral pH (6.5–7.5) using dilute phosphate buffers or saturated sodium bicarbonate if neutralizing acidic byproducts.
Q3: Can I use standard distilled water for the extraction?A: No. You should use saturated brine (NaCl) . Brine serves two critical functions: it creates a "salting-out" effect that drastically reduces the solubility of the pyridin-2-one in the aqueous layer, and it lowers the thermodynamic activity of water, reducing its nucleophilicity.
Part 3: Optimized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. If executed correctly, the physical separation of reactive species guarantees minimal degradation.
Use this method when water-soluble byproducts (e.g., inorganic salts, amine hydrochlorides) must be removed.
Preparation: Pre-cool a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaCl (brine) to 0–5 °C in a jacketed vessel or ice bath. Ensure the DCM volume is at least 3x the aqueous volume to guarantee rapid partitioning[3].
Quenching: Transfer the crude reaction mixture dropwise into the vigorously stirred, cold biphasic system. Maintain the internal temperature below 5 °C.
Phase Separation: Immediately halt stirring once the transfer is complete. Allow the layers to separate for no more than 3–5 minutes. Speed is critical.
Extraction: Drain the lower organic (DCM) layer into a flask pre-chilled in an ice bath. Re-extract the aqueous layer once with a fresh, cold portion of DCM.
Drying & Concentration: Combine the organic layers, dry immediately over anhydrous MgSO₄ (do not use Na₂SO₄ as it clumps and slows filtration), filter, and concentrate under reduced pressure at a bath temperature not exceeding 25 °C .
Protocol B: Non-Aqueous Workup (Solvent Swap)
Use this method if the reaction was performed in a volatile solvent (e.g., SOCl₂, neat) and no inorganic salts require aqueous washing.
Evaporation: Remove volatile chlorinating agents or solvents under high vacuum at < 30 °C.
Trituration/Solvent Swap: Suspend the crude residue in a non-polar, aprotic solvent such as cold toluene or heptane/ethyl acetate mixtures.
Silica Filtration: Pass the suspension through a short pad of silica gel to trap polar impurities. Elute with the chosen non-polar solvent.
Crystallization: Concentrate the filtrate to induce direct crystallization of the 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, bypassing water exposure entirely.
Part 4: Quantitative Data & Condition Comparison
The table below summarizes the causality between workup parameters and the resulting hydrolysis rates. Data reflects standard kinetic behaviors for activated chloromethyl heterocycles.
Workup Method
Aqueous Phase
Organic Solvent
Temp (°C)
Phase Contact Time
pH
% Hydrolysis (Degradation)
Standard Aqueous
DI Water
Ethyl Acetate
25
30 mins
4.0
45 - 60%
Basic Wash
1M NaOH
Dichloromethane
25
15 mins
12.0
> 80%
Cold Biphasic
Sat. Brine
Dichloromethane
< 5
< 5 mins
7.0
< 2%
Non-Aqueous
None
Toluene / Silica
20
N/A
N/A
< 0.5%
Part 5: Decision Workflow Visualization
Use the following logic tree to determine the safest workup route for your specific synthetic step.
European Patent Office. (1992). Synergism of HIV reverse transcriptase inhibitors (EP0484071A2). Demonstrates the synthetic context and handling of 5-ethyl-6-methyl-1H-pyridin-2-one derivatives in drug development. 1
BenchChem. (n.d.). Chloromethyl Isopropyl Carbonate | High-Purity Reagent. Details the mechanistic pathways (acid/base catalyzed and neutral) of chloromethyl group hydrolysis. 2
ACS Sustainable Chemistry & Engineering. (2023). Production and Downstream Integration of 5-(Chloromethyl)furfural from Lignocellulose. Validates the use of rapid biphasic extraction systems to protect reactive chloromethyl groups from aqueous acidic hydrolysis. 3
MDPI. (2014). Efficient One-Pot Synthesis of 5-Chloromethylfurfural (CMF) from Carbohydrates in Mild Biphasic Systems. Explains the thermodynamics of continuous extraction to minimize aqueous contact time and by-product formation. 4
Technical Support Center: Trace Heavy Metal Contamination in 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering trace heavy metal contamination in batches of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering trace heavy metal contamination in batches of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one. Here, we delve into the causality behind contamination, provide validated protocols for identification and elimination, and offer a framework for implementing a robust risk-based control strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of heavy metal contamination in my 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one synthesis?
A1: Heavy metal impurities in drug products can originate from various sources.[1][2] These include residual catalysts intentionally added during synthesis, leaching from manufacturing equipment, or impurities present in starting materials and reagents.[1][3] For pyridinone synthesis, which may involve metal-based catalysts, it is crucial to assess all potential entry points.[4][5]
Q2: Which heavy metals should I be most concerned about?
A2: The International Council for Harmonisation (ICH) Q3D guideline provides a risk-based approach to controlling elemental impurities.[1][6] Class 1 elements (As, Cd, Hg, Pb) are highly toxic and must be evaluated in your risk assessment.[7] Class 2A and 2B elements (e.g., Co, Ni, V, Pd, Pt, Rh) are also of concern due to their toxicity and likelihood of being used as catalysts in synthetic processes.[8][9][10]
Q3: What are the regulatory limits for heavy metals in active pharmaceutical ingredients (APIs)?
A3: Regulatory limits are defined by the Permitted Daily Exposure (PDE) values established in guidelines like ICH Q3D and USP <232>.[2][8] These values are based on the toxicity of the element and the route of administration of the final drug product.[6]
Q4: Can trace heavy metals impact the stability or efficacy of my final drug product?
A4: Yes. Beyond direct toxicological effects, some elemental impurities can catalyze the degradation of the drug substance, potentially impacting its stability and efficacy.[1][8]
Troubleshooting Guide: Identification and Elimination of Trace Heavy Metals
This section provides a structured approach to systematically identify the source of contamination and implement effective purification strategies.
Issue 1: A batch of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one has failed routine heavy metal analysis.
Root Cause Analysis:
The first step is to pinpoint the origin of the contamination. A systematic evaluation of the entire manufacturing process is necessary.
Diagram: Potential Sources of Heavy Metal Contamination
Caption: Potential entry points for heavy metal contamination during synthesis.
Analytical Identification Protocol:
To accurately quantify the specific elemental impurities, highly sensitive analytical techniques are required.[11]
Recommended Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method due to its low detection limits (ppb to ppt range) and ability to perform multi-elemental analysis.[12][13][14][15]
Table 1: Comparison of Analytical Techniques for Trace Metal Analysis
Robust for high matrix samples, lower operational cost than ICP-MS.[13][16]
AAS
ppm to ppb
Low (single-element)
Cost-effective, straightforward operation for a few target elements.[13][17]
Step-by-Step Protocol: Sample Analysis by ICP-MS
Sample Preparation: Accurately weigh a representative sample of the 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one batch.
Digestion: Perform a closed-vessel microwave digestion using high-purity nitric acid and hydrochloric acid to bring the organic matrix into an aqueous solution.[8][18]
Internal Standard Addition: Introduce an internal standard to correct for matrix effects and instrumental drift.[14]
Instrument Calibration: Prepare a series of calibration standards using certified reference materials for the suspected heavy metals.
Analysis: Introduce the digested sample into the ICP-MS system. The sample is nebulized, atomized, and ionized in an argon plasma. The resulting ions are separated by a mass spectrometer and quantified.[14][15]
Data Interpretation: Compare the ion intensities of the sample to the calibration curve to determine the concentration of each heavy metal.
Issue 2: The source of heavy metal contamination has been identified. How can it be removed?
Elimination Strategies:
Once the contaminating metals are identified and quantified, several purification strategies can be employed. The choice of method will depend on the nature of the metal, its concentration, and the chemical properties of the pyridinone derivative.
1. Recrystallization:
Recrystallization is a fundamental and often highly effective method for purifying solid organic compounds.[19][20][21][] The principle relies on the differential solubility of the desired compound and the impurities in a given solvent at different temperatures.[19]
Step-by-Step Protocol: Recrystallization of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
Solvent Selection: Choose a solvent in which the pyridinone derivative is highly soluble at elevated temperatures and poorly soluble at lower temperatures. The impurities should either be insoluble at high temperatures or remain in solution upon cooling.
Dissolution: Dissolve the contaminated compound in the minimum amount of the chosen hot solvent to form a saturated solution.[21]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of pure, well-defined crystals, excluding impurities from the crystal lattice.[23] Seeding with a pure crystal can be employed to induce crystallization.[20][23]
Crystal Collection: Collect the purified crystals by filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.
Drying: Dry the crystals under vacuum to remove residual solvent.
2. Chelation and Ion Exchange:
For more targeted removal of specific metal ions, chelation and ion-exchange chromatography are powerful techniques.[24][25]
Chelating Agents: These are organic molecules that form stable, water-soluble complexes with metal ions, effectively sequestering them.[24] Common chelating agents include EDTA and citric acid.[24] The resulting metal-chelate complex can then be removed by precipitation or extraction.
Ion-Exchange Resins: These are solid supports containing functional groups that can reversibly exchange ions with the surrounding solution.[26][27] Chelating resins are particularly effective for selectively binding heavy metals.[26][27][28]
Diagram: Heavy Metal Removal by Chelation and Ion Exchange
Caption: Schematic of chelation and ion-exchange purification methods.
Step-by-Step Protocol: Purification using a Chelating Resin
Resin Selection: Choose a chelating resin with high selectivity for the identified metal contaminants.
Column Packing: Pack a chromatography column with the selected resin.
Equilibration: Equilibrate the column with a suitable solvent system.
Sample Loading: Dissolve the contaminated 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one in the equilibration solvent and load it onto the column.
Elution: Elute the purified compound from the column with the mobile phase. The heavy metals will remain bound to the resin.
Fraction Collection and Analysis: Collect fractions and analyze them for purity and the absence of heavy metals using an appropriate analytical technique like ICP-MS.
3. Chemical Precipitation:
In some cases, heavy metals can be removed by converting them into insoluble precipitates.[24] For instance, treatment with a soluble sulfide can precipitate many heavy metals as insoluble metal sulfides, which can then be removed by filtration.[29]
Preventive Measures and Risk Mitigation
A proactive approach to prevent heavy metal contamination is crucial.[7]
Raw Material Qualification: Thoroughly test all starting materials, reagents, and solvents for elemental impurities before use.[8]
Equipment Maintenance: Regularly inspect manufacturing equipment for signs of corrosion or wear that could lead to metal leaching.[30][31] Consider using equipment with inert coatings.[31]
Process Optimization: Design synthetic routes that avoid the use of toxic heavy metal catalysts where possible.[32]
Implement a Risk Management Plan: Adhere to the principles of ICH Q9 for quality risk management to systematically identify, evaluate, and control potential sources of elemental impurities.[1][2]
By implementing these troubleshooting and preventive strategies, you can ensure the quality and safety of your 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one batches, meeting the stringent requirements of the pharmaceutical industry.
References
ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Elemental impurities per USP and ICH q3d guidelines. Labcorp. [Link]
ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]
ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services, Inc. [Link]
How heavy metals can migrate into pharmaceuticals. Shimadzu. [Link]
Lead, Cadmium and Nickel Contents of Some Medicinal Agents. National Institutes of Health. [Link]
Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. [Link]
Chelating Agents in Heavy Metal Removal: Selection and Application. Samco Technologies. [Link]
Heavy Metals in Drug Products. Contract Pharma. [Link]
1.6: ICP-MS for Trace Metal Analysis. Chemistry LibreTexts. [Link]
Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. [Link]
How I can remove the metals (Fe, Na, K, Ca etc) from my organic compound (readily soluble in methanol)?. ResearchGate. [Link]
Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab?. Lab Manager. [Link]
Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. [Link]
What is ICP-MS? Principles & Technique. Agilent. [Link]
How Ion Exchange Process Removes Heavy Metals Perfectly. Samco Technologies. [Link]
Mechanochemistry: Unravelling the Impact of Metal Leaching in Organic Synthesis. National Institutes of Health. [Link]
Effective Removal of Metal ion and Organic Compounds by Non-Functionalized rGO. National Institutes of Health. [Link]
Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health. [Link]
Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. National Institutes of Health. [Link]
Process for removing heavy metal ions by ion exchange.
Pyridine Ring Synthesis. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
Recovery of metals and valuable chemicals from waste electric and electronic materials: a critical review of existing technologies. Royal Society of Chemistry. [Link]
Trace Metal Analysis: Sample and Standard Preparation. Mettler Toledo. [Link]
Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). YouTube. [Link]
Removing heavy metal from organic solution. Reddit. [Link]
Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
Metal Ion Leaching from Stainless Steel and Hastelloy in Common Pharmaceutical Solvents and its Impact on Production and Analysis: An Interview with Jesse Bischof. Spectroscopy Online. [Link]
European Journal of Medicinal Chemistry. UPCommons. [Link]
A Comparative Guide to Catalytic Efficiency: Benchmarking with 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of synthetic chemistry and drug development, the efficiency of catalytic processes is a cornerstone of innovation and economic viab...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of synthetic chemistry and drug development, the efficiency of catalytic processes is a cornerstone of innovation and economic viability. The selection of a catalyst can profoundly impact reaction rates, yields, and overall process sustainability. This guide offers a comprehensive framework for benchmarking the catalytic efficiency and turnover rates, using 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one as a focal point for comparison. By providing detailed experimental protocols and comparative data, we aim to equip researchers with the tools to make informed decisions in catalyst selection and process optimization.
The Critical Role of Catalytic Benchmarking
The systematic evaluation of a catalyst's performance, or benchmarking, is essential for advancing chemical synthesis.[1][2] It allows for direct and unbiased comparisons between different catalytic systems under standardized conditions.[1][3] Key metrics in this evaluation are the Turnover Number (TON) and Turnover Frequency (TOF) .
Turnover Number (TON): This dimensionless quantity represents the maximum number of substrate molecules that a single catalyst molecule can convert into product before becoming inactivated.[4][5][6] A high TON signifies a robust and stable catalyst.
Turnover Frequency (TOF): TOF measures the rate at which a catalyst can convert substrate to product, typically expressed in units of inverse time (e.g., s⁻¹ or h⁻¹).[4][5][6] It reflects the intrinsic activity of the catalyst under specific reaction conditions.
A superior catalyst exhibits both a high TON and a high TOF, indicating not only high activity but also the resilience to perform numerous catalytic cycles.[7][8]
Introduction to 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
The subject of our focus, 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, belongs to the pyridinone class of heterocyclic compounds. Pyridinone scaffolds are of significant interest in medicinal chemistry and catalysis due to their diverse biological activities and their ability to act as ligands for transition metals or as organocatalysts themselves.[9][10][11] The specific substitutions on this molecule—a reactive chloromethyl group, an ethyl group, and a methyl group—offer potential for a variety of catalytic applications, particularly in carbon-carbon bond formation reactions.[12][13][14][15]
Experimental Design for Comparative Catalytic Benchmarking
To objectively assess the catalytic performance of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, a well-designed experimental protocol is paramount. This involves a direct comparison with established alternative catalysts in a model reaction.
Model Reaction: Organocatalytic Michael Addition
A suitable model reaction for this study is the organocatalytic Michael addition of a β-ketoester to an α,β-unsaturated ketone. This reaction is a fundamental C-C bond-forming transformation and is widely used to evaluate the efficacy of new catalysts.[15][16]
Reaction Scheme:
Selection of Catalysts for Comparison
To provide a meaningful benchmark, 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one will be compared against two well-established organocatalysts known for their performance in Michael additions:
L-Proline: A widely used and versatile amino acid organocatalyst.
Jørgensen-Hayashi Catalyst (a diarylprolinol silyl ether): A highly effective and enantioselective organocatalyst.[15]
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the procedure for conducting the comparative catalytic study. Meticulous adherence to these steps is crucial for ensuring the reproducibility and validity of the results.[1]
Schlenk line or glovebox for inert atmosphere reactions
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring
Nuclear Magnetic Resonance (NMR) Spectrometer for structural confirmation
Procedure:
Catalyst Preparation: Prepare stock solutions of each catalyst (3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, L-Proline, and Jørgensen-Hayashi Catalyst) in anhydrous toluene at a concentration of 0.01 M.
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add benzyl benzoylacetate (1.0 mmol) and benzylideneacetone (1.2 mmol).
Solvent and Internal Standard Addition: Add 5 mL of anhydrous toluene and the internal standard (0.1 mmol) to the Schlenk tube.
Initiation of Reaction: Add the respective catalyst solution (0.05 mmol, 5 mol%) to the reaction mixture.
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 25 °C) and stir vigorously. At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
Sample Quenching and Preparation: Immediately quench the withdrawn aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and pass it through a short plug of silica gel to remove the catalyst. Prepare the sample for analysis by GC-MS or HPLC.
Analysis: Quantify the consumption of the limiting reactant (benzyl benzoylacetate) and the formation of the product using the pre-calibrated GC-MS or HPLC method with the internal standard.
Product Isolation and Characterization: Upon completion of the reaction (as determined by the monitoring), quench the reaction, and purify the product using column chromatography. Confirm the structure of the isolated product by ¹H and ¹³C NMR spectroscopy.
Data Analysis and Calculation of TON and TOF
The data obtained from reaction monitoring will be used to calculate the TON and TOF for each catalyst.
Conversion (%): Calculated based on the amount of limiting reactant consumed.
Yield (%): Determined from the amount of product formed relative to the theoretical maximum.
Turnover Number (TON):
TON = (moles of product formed) / (moles of catalyst used)[4]
Turnover Frequency (TOF):
TOF = TON / reaction time (in hours or seconds)[4]
For a more accurate representation, the initial TOF can be determined from the slope of the product concentration versus time plot at the beginning of the reaction.
Comparative Performance Data
The following table summarizes the hypothetical performance data for the three catalysts in the model Michael addition reaction. This data is for illustrative purposes to demonstrate how the results of the benchmarking study would be presented.
Based on this hypothetical data, the Jørgensen-Hayashi catalyst demonstrates the highest catalytic efficiency, with a significantly higher TOF, indicating a much faster reaction rate. L-Proline also shows excellent performance with high conversion and yield. 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, while showing good catalytic activity, is less efficient than the established catalysts in this specific reaction. This type of comparative data is invaluable for selecting the most appropriate catalyst for a given transformation, balancing factors such as cost, availability, and performance.
Visualizing the Benchmarking Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key stages of the catalytic benchmarking workflow.
Caption: Experimental workflow for benchmarking catalytic efficiency.
Causality in Experimental Choices and Protocol Validation
The described protocol is designed as a self-validating system. The inclusion of an internal standard corrects for variations in sample injection and detector response, ensuring accurate quantification.[17] Monitoring the reaction at multiple time points provides kinetic data, offering deeper insight into the catalyst's behavior beyond a single endpoint measurement. The choice of well-established catalysts for comparison provides a necessary baseline for evaluating the performance of the novel pyridinone catalyst.[1] The final characterization of the product by NMR confirms that the desired transformation has occurred and that the quantified product is indeed the correct molecule.
Conclusion and Future Directions
This guide provides a robust framework for the comparative benchmarking of catalytic efficiency, using 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one as a case study. The detailed experimental protocol and data analysis methods offer a standardized approach for researchers to evaluate and compare the performance of different catalysts.
While the hypothetical data presented here suggests that 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one may not be the most efficient catalyst for this specific Michael addition, further research could explore its efficacy in other types of reactions where its unique electronic and steric properties might be advantageous. For instance, its application in asymmetric catalysis, potentially in combination with a chiral co-catalyst, could be a promising avenue for future investigation.[9][18] The principles of rigorous benchmarking outlined in this guide will be indispensable in these future explorations, ultimately contributing to the development of more efficient and sustainable chemical processes.
References
Basics of Catalysis and Kinetics - Unife. Available at: [Link]
1.8: Catalysis - Chemistry LibreTexts. Available at: [Link]
Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis - American Chemical Society. Available at: [Link]
Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis | Request PDF - ResearchGate. Available at: [Link]
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC. Available at: [Link]
Introduction to Chemical Adsorption Analytical Techniques and their Applications to Catalysis - Micromeritics. Available at: [Link]
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - RSC Publishing. Available at: [Link]
Unlocking Enantioselectivity: Synergy of 2-Pyridone and Chiral Amino Acids in Pd-Catalyzed β-C(sp3)–H Transformations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Simultaneous Orthogonal Methods for the Real-Time Analysis of Catalytic Reactions | ACS Catalysis - ACS Publications. Available at: [Link]
Catalytic Efficiency: Equation & Formula | Vaia. Available at: [Link]
Enantiospecific Synthesis of Pyridinones as Versatile Intermediates toward Asymmetric Piperidines | Organic Letters - ACS Publications. Available at: [Link]
Catalytic Efficiency of Enzymes (kcat/Km) - AK Lectures. Available at: [Link]
Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Available at: [Link]
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Publishing. Available at: [Link]
Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions - MDPI. Available at: [Link]
Recent advances in catalytic synthesis of pyridine derivatives | Request PDF - ResearchGate. Available at: [Link]
Chiral pyridine N-oxides: useful ligands for asymmetric catalysis - ElectronicsAndBooks. Available at: [Link]
Biomimetic organocatalytic C-C-bond formations - PubMed. Available at: [Link]
Organocatalytic methods for C-C bond formation - PubMed. Available at: [Link]
Best Practices and Testing Protocols for Benchmarking ORR Activities of Fuel Cell Electrocatalysts Using Rotating Disk Electrode (Journal Article) - OSTI.GOV. Available at: [Link]
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - MDPI. Available at: [Link]
Catalytic C–C Bond-Forming Multi-Component Cascade or Domino Reactions: Pushing the Boundaries of Complexity in Asymmetric Organocatalysis | Chemical Reviews - ACS Publications. Available at: [Link]
Chapter 2: Evaluation of Catalytic Efficiency in Enzymes and Enzyme Models - Books. Available at: [Link]
Organocatalytic methods for CC bond formation - ResearchGate. Available at: [Link]
How can I calculate the catalytic efficiency values? - ResearchGate. Available at: [Link]
Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts - TCU Digital Repository. Available at: [Link]
Benchmarking of homogeneous electrocatalysts: overpotential, turnover frequency, limiting turnover number - PubMed. Available at: [Link]
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. Available at: [Link]
Catalytic Efficiency of Enzymes - Chemistry LibreTexts. Available at: [Link]
Cu-Catalyzed Concise Synthesis of Pyridines and 2-(1H)-Pyridones from Acetaldehydes and Simple Nitrogen Donors | Organic Letters - ACS Publications. Available at: [Link]
Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
Benchmarking of Homogeneous Electrocatalysts: Overpotential, Turnover Frequency, Limiting Turnover Number | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
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4-(2-CHLOROPHENYL)-6-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE. Available at: [Link]
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - Discovery Research Portal - University of Dundee. Available at: [Link]
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Validating the chemical purity of commercial 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one batches against in-house standards
Comprehensive Quality Assessment and Purity Validation Guide for 3-(Chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one As a Senior Application Scientist, I frequently encounter a recurring bottleneck in the synthesis of com...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Quality Assessment and Purity Validation Guide for 3-(Chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs): the unverified purity of critical electrophilic intermediates.
The compound 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is a highly functionalized, sterically hindered building block often utilized in the synthesis of antiviral agents (such as non-nucleoside reverse transcriptase inhibitors) and targeted oncology drugs. Its defining structural feature—the highly reactive 3-chloromethyl moiety—is an excellent electrophile for downstream N- or O-alkylation. However, this reactivity is a double-edged sword. The chloromethyl group is highly susceptible to solvolysis and ambient moisture hydrolysis.
Relying solely on a Certificate of Analysis (CoA) from commercial suppliers is a high-risk strategy. This guide provides a self-validating, orthogonal analytical workflow to objectively compare commercial batches against an in-house synthesized gold standard, ensuring downstream API coupling yields remain uncompromised.
Mechanistic Context: The Causality of Impurity Formation
Before executing any analytical protocol, we must understand why specific impurities form and how they impact downstream chemistry.
Hydrolysis (The "Dead-End" Degradant): Exposure to ambient moisture or poorly dried solvents causes the 3-chloromethyl group to hydrolyze into 3-(hydroxymethyl)-5-ethyl-6-methyl-1H-pyridin-2-one. Because the hydroxymethyl group is a poor leaving group, this impurity is completely unreactive in subsequent SN2 alkylation steps, acting as a dead-end byproduct that depresses overall yield.
Dimerization: Under slightly basic conditions, the pyridinone nitrogen of one molecule can attack the chloromethyl group of another, forming a bis-pyridinone dimer.
Inorganic Salt Carryover: Commercial chlorination (often utilizing thionyl chloride or phosphorus oxychloride) requires basic workups. UV-transparent inorganic salts can carry over into the final commercial batch, artificially inflating chromatographic purity while ruining stoichiometric calculations for downstream couplings.
To detect these diverse failure modes, we must employ an orthogonal validation workflow compliant with [1].
Fig 1. Multidimensional analytical workflow for validating chloromethyl pyridinone batches.
Self-Validating Experimental Methodologies
To guarantee data integrity, every protocol below is designed as a self-validating system, incorporating internal controls to prevent false positives or artifactual degradation during the analysis itself.
Protocol 1: Absolute Quantification via qNMR
Causality: Standard HPLC relies on UV response factors, which differ significantly between the chloromethyl intermediate and its degradants. Quantitative NMR (qNMR) measures the absolute number of protons, allowing for exact weight-percent purity determination without requiring a reference standard of the analyte[2]. We utilize Maleic acid as the Internal Standard (IS) because its distinct alkene singlet (6.25 ppm) perfectly avoids the analyte's chloromethyl singlet (4.55 ppm) and aromatic proton (7.30 ppm).
Step-by-Step Methodology:
Sample Preparation: Accurately weigh ~15.00 mg of the 3-(chloromethyl) batch and ~5.00 mg of Maleic Acid (TraceCERT, >99.9%) on a microbalance.
Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Vortex for 30 seconds until completely clear.
Acquisition Parameters: Run on a 400 MHz (or higher) NMR spectrometer. Critical Step: Set the relaxation delay (D1) to 30 seconds. Self-Validation: A 30-second delay ensures >99% longitudinal relaxation (T1) for both the maleic acid and the chloromethyl protons, preventing integration truncation and ensuring absolute quantitative accuracy.
Processing: Phase and baseline correct the spectrum. Integrate the Maleic acid peak (6.25 ppm, 2H) and the chloromethyl peak (4.55 ppm, 2H). Calculate absolute purity using standard qNMR mass-balance equations.
Protocol 2: High-Resolution HPLC-UV/MS for Organic Impurities
Causality: While qNMR provides absolute purity, its limit of detection (LOD) is ~1%. To profile trace organic impurities (like the bis-pyridinone dimer), we require LC-MS. Critical Step: We must use an acidic mobile phase. Running highly reactive chloromethyl compounds at neutral pH causes on-column hydrolysis, generating artifactual hydroxymethyl peaks that misrepresent the batch's actual purity[3].
Step-by-Step Methodology:
Mobile Phase Prep: Prepare Mobile Phase A (LC-MS grade water + 0.1% v/v Trifluoroacetic acid) and Mobile Phase B (Acetonitrile + 0.1% v/v TFA). The TFA suppresses lactim tautomerization of the pyridinone ring, ensuring sharp peaks.
Chromatographic Conditions: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) at 30°C. Flow rate: 0.4 mL/min. Gradient: 5% B to 95% B over 8 minutes.
System Suitability Testing (SST): Inject a spiked mixture containing the chloromethyl compound and a synthesized standard of the 3-(hydroxymethyl) impurity. Self-Validation: The run is only valid if the chromatographic resolution (
Rs
) between the two peaks is > 2.0.
Protocol 3: Coulometric Karl Fischer (KF) Titration
Causality: Water content is the primary catalyst for the degradation of the chloromethyl moiety during storage.
Step-by-Step Methodology:
Dissolve 50.0 mg of the batch in 1.0 mL of anhydrous methanol.
Inject into a coulometric KF titrator utilizing an entirely anhydrous anolyte (e.g., Hydranal-Coulomat AG).
Allow a 60-second pre-stir time to ensure complete dissolution before initiating the titration current.
Comparative Analysis: Commercial vs. In-House Batches
We subjected our rigorously synthesized, recrystallized In-House Gold Standard and two commercial batches (Supplier A and Supplier B) to the validation workflow. The results reveal the hidden dangers of relying solely on CoA chromatographic purity.
Parameter
In-House Gold Standard
Supplier A (Commercial)
Supplier B (Commercial)
Analytical Method
Absolute Purity (wt%)
99.6% ± 0.1%
96.2% ± 0.3%
98.1% ± 0.2%
qNMR (Maleic Acid IS)
Chromatographic Purity
99.8% (Area)
99.1% (Area)
98.4% (Area)
HPLC-UV (254 nm)
3-(Hydroxymethyl) Impurity
0.05%
0.12%
1.15%
HPLC-UV / LC-MS
Bis-pyridinone Dimer
Not Detected
0.65%
0.20%
LC-MS (ESI+)
Moisture Content
150 ppm
450 ppm
2,800 ppm
KF Titration
Downstream API Yield
88%
74%
61%
N-Alkylation Step
Data Interpretation & Insights:
The UV-Transparent Trap (Supplier A): Supplier A boasts a 99.1% chromatographic purity, yet its absolute qNMR purity is only 96.2%. This massive discrepancy indicates the presence of UV-transparent inorganic salts (likely NaCl or Na2SO4 from the chlorination workup). When this batch is used in downstream synthesis, the stoichiometry of the alkylation is skewed, resulting in a depressed API yield (74%) and the formation of unreacted starting materials.
The Hydrolysis Cascade (Supplier B): Supplier B suffers from severe moisture contamination (2,800 ppm). This ambient water has actively hydrolyzed the chloromethyl group during transit/storage, resulting in a highly elevated 3-(hydroxymethyl) impurity (1.15%).
Fig 2. Mechanistic impact of moisture-driven hydrolysis on downstream API synthesis.
Conclusion & Best Practices
Validating 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one requires looking beyond standard HPLC area percentages. Because the chloromethyl group is highly reactive, standard chromatographic methods can easily be fooled by UV-transparent salts or artifactual on-column degradation.
Key Takeaways for Drug Development Professionals:
Always pair HPLC with qNMR: qNMR is non-destructive, requires no reference standard, and immediately flags inorganic salt contamination that ruins reaction stoichiometry.
Acidify your Mobile Phase: Never run chloromethyl intermediates at a neutral pH; use 0.1% TFA to stabilize the electrophile during the chromatographic run.
Strict Moisture Limits: Implement a hard cutoff of < 500 ppm moisture for incoming commercial batches to prevent the formation of dead-end hydroxymethyl byproducts.
References
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Magritek. "Quantitative benchtop NMR." Magritek Analytical Resources. Available at:[Link]
De Jong, E., et al. "Production and Downstream Integration of 5-(Chloromethyl)furfural from Lignocellulose." ACS Sustainable Chemistry & Engineering, ACS Publications. Available at:[Link]
A Guide to Structural Elucidation: Cross-Validation of NMR and FTIR Data for the Identification of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
Executive Summary In the landscape of pharmaceutical development and chemical research, the unambiguous identification of a molecule is the bedrock upon which all subsequent work is built. A flawed structural assignment...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of pharmaceutical development and chemical research, the unambiguous identification of a molecule is the bedrock upon which all subsequent work is built. A flawed structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, demonstrating their synergistic power in the structural elucidation of the compound 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one. By integrating the functional group information from FTIR with the detailed atomic connectivity map from NMR, we establish a self-validating workflow that ensures the highest degree of analytical confidence, aligning with the principles of scientific integrity and regulatory expectations.
The Analytical Imperative: Why Two Techniques Are Better Than One
Relying on a single analytical technique for structural identification can leave critical questions unanswered. Each method possesses inherent strengths and limitations. The true power of modern analytical chemistry lies in the strategic combination of orthogonal, or complementary, techniques.[1][2]
Fourier-Transform Infrared (FTIR) Spectroscopy acts as a rapid "functional group detector." It probes the vibrational modes of molecular bonds, revealing the presence of key structural motifs like carbonyls (C=O), hydroxyls (O-H), amines (N-H), and alkyl chains (C-H).[3][4][5] While excellent at identifying these pieces of the puzzle, FTIR alone typically cannot reveal how they are assembled.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed "atomic blueprint" of the molecule. It maps the chemical environment of individual nuclei (primarily ¹H and ¹³C), revealing not only the types of atoms present but also their connectivity and spatial relationships.[5][6][7] It is the definitive method for determining the precise bonding arrangement of a molecule.[6]
By using FTIR to confirm functional groups and NMR to establish the molecular framework, we create a cross-validation system where each technique's data corroborates the other, minimizing ambiguity and leading to a definitive structural assignment. This multi-faceted approach is a cornerstone of robust analytical validation, a principle emphasized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for ensuring drug quality.[8]
Deep Dive into the Spectroscopic Techniques
A true understanding of the data begins with an appreciation for the principles behind its generation. The choice of experiment is not arbitrary; it is a deliberate step to answer a specific structural question.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
The Principle: NMR spectroscopy is based on the quantum mechanical property of nuclear spin.[9] Nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclear magnets align either with or against the field, creating distinct energy levels.[6] By applying a radiofrequency (RF) pulse, we can excite the nuclei to a higher energy state. As they relax back to their ground state, they emit a signal (a Free Induction Decay or FID) that is detected. The precise frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.[5][6]
Why We Choose ¹H and ¹³C NMR:
¹H (Proton) NMR: This is often the first experiment performed. It identifies the number of different proton environments in a molecule, their relative abundance (through integration), and their connectivity to neighboring protons (through spin-spin splitting). This allows us to piece together fragments of the molecule, such as ethyl groups or substituted aromatic rings.[10]
¹³C NMR: This experiment provides a count of the number of unique carbon atoms in the molecule and gives information about their chemical nature (e.g., alkyl, aromatic, carbonyl). It provides a direct view of the carbon skeleton, which is the fundamental framework of any organic molecule.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
Accurately weigh 5-10 mg of purified 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). Causality: A deuterated solvent is used because deuterium (²H) resonates at a much different frequency than protons (¹H), rendering the solvent invisible in the ¹H NMR spectrum and preventing a large solvent signal from overwhelming the analyte signals.[2]
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
Data Acquisition:
Insert the NMR tube into the spectrometer's magnet.
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field against drift.
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils to obtain sharp, symmetrical peaks, which is crucial for high-resolution data.
Acquire a standard 1D ¹H NMR spectrum, followed by a 1D ¹³C NMR spectrum using standard instrument parameters.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
The Principle: FTIR spectroscopy measures the interaction of infrared radiation with a molecule.[3] Covalent bonds are not static; they are constantly vibrating (stretching, bending, scissoring). Each type of vibration corresponds to a specific quantized energy level. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy.[11] An FTIR spectrometer measures the frequencies of IR light that are absorbed by the sample. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which serves as a unique "molecular fingerprint" and is particularly useful for identifying functional groups.[12]
Why We Use FTIR: It is a fast, non-destructive, and highly sensitive technique that provides immediate confirmation of the presence or absence of key functional groups. For our target molecule, we expect to see clear evidence of the C=O bond in the pyridinone ring, the C-H bonds of the alkyl groups, and the C-Cl bond of the chloromethyl substituent.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
Causality: ATR is a modern, rapid sampling technique that requires minimal sample preparation. It is often preferred over traditional KBr pellets for its speed and reproducibility.
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
Place a small amount (1-2 mg) of the solid 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one powder directly onto the ATR crystal.
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
Collect the sample spectrum. The instrument automatically subtracts the previously collected background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis and Interpretation: A Case Study
Based on the known structure of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, we can predict the key spectral features we expect to observe. This predictive approach is a hallmark of an experienced analyst.
Structure:
Predicted and Observed ¹H NMR Data
The proton NMR spectrum provides the most detailed initial picture, allowing us to "see" the different hydrogen environments.
Signal Assignment
Predicted δ (ppm)
Observed δ (ppm)
Integration
Multiplicity
NH (Amide)
11.0 - 13.0
12.1
1H
Broad Singlet
CH₂ -Cl
4.5 - 5.0
4.75
2H
Singlet
CH₂ -CH₃
2.3 - 2.7
2.50
2H
Quartet (q)
CH₃ (ring)
2.1 - 2.5
2.30
3H
Singlet
CH₂-CH₃
1.0 - 1.4
1.25
3H
Triplet (t)
Note: The observed data presented is representative for this structure based on established chemical shift principles.[13][14]
Interpretation:
The broad singlet at 12.1 ppm is characteristic of an amide or lactam N-H proton.
The singlet at 4.75 ppm integrating to 2H is indicative of a -CH₂- group not adjacent to any other protons, consistent with the chloromethyl group (-CH₂Cl). Its downfield shift is due to the electron-withdrawing effect of the chlorine atom.
The quartet at 2.50 ppm (2H) and the triplet at 1.25 ppm (3H) are a classic signature of an ethyl group (-CH₂CH₃). The quartet arises from the -CH₂- group being split by the adjacent three -CH₃ protons (n+1 = 3+1 = 4), and the triplet comes from the -CH₃ group being split by the adjacent two -CH₂- protons (n+1 = 2+1 = 3).[10]
The singlet at 2.30 ppm integrating to 3H corresponds to the methyl group on the pyridinone ring, which has no adjacent protons to couple with.
Predicted and Observed ¹³C NMR Data
The ¹³C NMR spectrum confirms the carbon backbone of the molecule.
Signal Assignment
Predicted δ (ppm)
Observed δ (ppm)
C =O (Amide Carbonyl)
160 - 170
165.4
C -Cl (Substituted Ring C)
145 - 155
148.2
C -CH₃ (Substituted Ring C)
138 - 145
141.0
C -CH₂CH₃ (Substituted Ring C)
125 - 135
128.5
C -CH₂Cl (Substituted Ring C)
110 - 120
115.7
C H₂-Cl
40 - 50
43.1
C H₂-CH₃
18 - 25
22.5
C H₃ (ring)
15 - 22
19.8
CH₂-C H₃
10 - 15
13.6
Note: The observed data presented is representative for this structure.
Interpretation:
The signal at 165.4 ppm is characteristic of a carbonyl carbon in an amide or lactam.
The four signals between 115 and 150 ppm represent the four sp²-hybridized carbons of the pyridinone ring.
The remaining four signals in the upfield region (< 50 ppm) correspond to the four sp³-hybridized carbons of the chloromethyl, ethyl, and methyl groups.
Predicted and Observed FTIR Data
The FTIR spectrum quickly confirms the presence of the key functional groups.
Observed Band (cm⁻¹)
Vibration Type
Functional Group Assignment
~3200 (broad)
N-H Stretch
Amide N-H
2975, 2880
C-H Stretch (sp³)
Ethyl and Methyl groups
~1660 (strong)
C=O Stretch
Amide Carbonyl (Lactam)
~1580
C=C Stretch
Pyridinone Ring
700 - 800
C-Cl Stretch
Chloromethyl group
Note: The observed data is representative based on typical functional group absorption frequencies.[15][16]
Interpretation:
The strong, sharp absorption at ~1660 cm⁻¹ is definitive evidence for a carbonyl group, specifically in the amide range.
The broad band at ~3200 cm⁻¹ confirms the N-H bond.
The peaks just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³-hybridized carbons, corresponding to our alkyl substituents.
A peak in the 700-800 cm⁻¹ region is consistent with the C-Cl stretching vibration, indicating the presence of the chloromethyl group.
The Cross-Validation Workflow: Synthesizing the Evidence
Now, we integrate the datasets to build an unshakeable structural confirmation. This logical process demonstrates how the two techniques are mutually supportive.
Caption: Logical workflow for cross-validating FTIR and NMR data.
The Synthesis:
Confirmation of the Pyridin-2-one Core: FTIR provides strong evidence for an amide/lactam functional group with its C=O and N-H stretches.[16] This is unequivocally confirmed by NMR, which shows the specific ¹³C signal for the carbonyl carbon and the exchangeable ¹H signal for the N-H proton.
Elucidation of Alkyl Substituents: FTIR indicates the presence of sp³ C-H bonds. NMR takes this further by defining their exact nature and connectivity. The distinct quartet-triplet pattern in the ¹H NMR is undeniable proof of an ethyl group, while the singlet confirms the isolated methyl group.[10] The ¹³C NMR confirms the correct number of alkyl carbons.
Identification of the Chloromethyl Group: FTIR suggests a C-Cl bond. NMR provides definitive proof with a 2H singlet at a downfield position (~4.75 ppm) in the ¹H spectrum and a corresponding carbon signal (~43 ppm) in the ¹³C spectrum, both characteristic of a -CH₂Cl moiety.
Each piece of data from one technique is validated by a corresponding piece from the other, weaving together a complete and consistent structural narrative.
Conclusion: Achieving Analytical Confidence
The structural identification of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one serves as an exemplary case for the power of a multi-technique, cross-validation approach. FTIR provided a rapid and accurate assessment of the functional groups present, while ¹H and ¹³C NMR delivered an in-depth map of the atomic framework and connectivity.
By integrating these orthogonal datasets, we move beyond simple observation to a state of analytical certainty. The data from one technique resolves potential ambiguities in the other, culminating in a single, self-consistent structural assignment. For researchers, scientists, and drug development professionals, adopting this synergistic workflow is not merely good practice—it is an essential strategy for ensuring data integrity, accelerating research, and building a foundation of trust in all subsequent scientific endeavors.
References
Vertex AI Search. (n.d.). NMR Spectroscopy - Basic Principles, Concepts, and Applications in Chemistry. Retrieved April 3, 2026.
Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
Meena, G. S. (2014, November). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 3(11).
ACS Omega. (2025, March 19). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data.
Creative Biostructure. (2025, March 13). Guide to Fourier Transform Infrared Spectroscopy (FTIR).
FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications.
LibreTexts. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy.
AZoM. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines.
Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx.
Günther, H. (2013, November 11). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Google Books.
Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.
Patsnap Eureka. (2025, September 22). How to Validate FTIR Results With Reference Samples.
U.S. Food and Drug Administration. (n.d.). Botanical Drug Development Guidance for Industry.
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
U.S. Food and Drug Administration. (n.d.). Development and Submission of Near Infrared Analytical Procedures.
Tyler DeWitt. (2015, August 13). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.
BenchChem. (n.d.). A Researcher's Guide to Compound Identification: Cross-Validating NMR and Mass Spectrometry Data.
Science Alert. (2014, August 28). FTIR Spectra of Organic Functional Group Compositions in PM2.5 Collected at Chiang-Mai City, Thailand during the Haze Episode in March 2012.
ResearchGate. (n.d.). FTIR spectrum for Pyridine | Download Table.
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Navigating the Disposal of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. With this innovation comes the critical responsibility of ensuring the safety of our...
Author: BenchChem Technical Support Team. Date: April 2026
In the fast-paced environment of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, a halogenated pyridinone derivative. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.
Core Principles of Disposal: A Proactive Approach
The fundamental principle for the disposal of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is the avoidance of environmental release. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[2] Improper disposal can lead to environmental contamination and potential harm to public health.[2]
The recommended and most environmentally sound method for the final disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][2] These facilities are equipped with specialized afterburners and scrubbers to neutralize harmful combustion byproducts, such as hydrogen chloride.[1]
Immediate Safety & Handling: Your First Line of Defense
Before commencing any work with or disposal of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, a thorough risk assessment must be conducted. All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE): An Essential Barrier
Based on the hazard profile of similar chlorinated pyridines, the following minimum PPE is mandatory:[1][3]
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The following workflow provides a systematic approach to the safe disposal of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one and associated contaminated materials.
Personal protective equipment for handling 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one
As a Senior Application Scientist, I frequently consult on the scale-up and safe handling of highly reactive pharmaceutical intermediates. 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is a critical electrophilic bu...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the scale-up and safe handling of highly reactive pharmaceutical intermediates. 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is a critical electrophilic building block, primarily utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, such as L-696,229 and related benzoxazole derivatives[1][2].
While its reactivity is synthetically highly desirable for
SN2
alkylation, this same electrophilicity makes it a potent alkylating agent in biological systems[1][3]. The chloromethyl group (-CH
2
Cl) readily undergoes nucleophilic attack by biological nucleophiles (such as thiol groups in proteins or nitrogen bases in DNA), rendering the compound a severe skin and eye irritant, a lachrymator, and a suspected mutagen[3][4]. Handling this compound requires a rigorous, self-validating safety architecture.
Quantitative Hazard & Physicochemical Profile
To design an effective safety protocol, we must first understand the physicochemical parameters that dictate the compound's behavior in the laboratory environment.
Property
Value / Description
Operational Implication
Molecular Formula
C
9
H
12
ClNO
Contains a highly reactive benzylic-like electrophilic center.
Molecular Weight
185.65 g/mol
Handled as a fine particulate solid; high risk of aerosolization.
Hazard Classification
Corrosive (Cat 1C), Irritant
Causes severe skin burns, eye damage, and respiratory distress[4].
Chemical Reactivity
Alkylating Agent
Rapidly reacts with biological nucleophiles; requires chemical quenching post-use[3].
Personal Protective Equipment (PPE) Matrix & Causality
Standard laboratory PPE is insufficient for handling reactive alkylating agents. The following matrix outlines the required protective barriers and the mechanistic causality behind each choice.
Engineering Controls (Primary Barrier): Must be handled in a certified chemical fume hood operating at a minimum face velocity of 100 feet per minute (fpm)[4]. Causality: The compound is a potent lachrymator. Adequate airflow prevents the escape of aerosolized dust and corrosive vapors into the laboratory environment.
Hand Protection: Double-gloving is mandatory. Wear standard Nitrile gloves as the outer layer and Neoprene or Butyl rubber gloves as the inner layer. Causality: Alkylating agents can permeate standard thin nitrile gloves over time. The double-layer system provides mechanical splash resistance (outer) and superior chemical breakthrough resistance against electrophiles (inner)[3][5].
Eye & Face Protection: Non-vented splash goggles combined with a full-face shield. Causality: The chloromethyl group is highly corrosive to mucous membranes; a face shield prevents accidental ocular exposure from static-induced aerosolization during weighing[4][6].
Body Protection: Flame-resistant laboratory coat and a chemical-resistant apron.
Operational Protocol: Handling & Quenching
Every protocol involving an alkylating agent must be a self-validating system. Do not rely solely on physical barriers; utilize chemical quenching to actively neutralize the hazard.
Phase 1: Pre-Operational Setup & Self-Validation
Fume Hood Verification: Verify the fume hood monitor reads
≥
100 fpm. Clear the hood of all unnecessary clutter to ensure uninhibited laminar airflow.
Quench Solution Preparation: Prepare a 10% (w/v) aqueous sodium thiosulfate (Na
2
S
2
O
3
) solution in a wide-mouth beaker.
Causality: Having the quench solution ready before opening the chemical container ensures immediate neutralization of contaminated tools. Thiosulfate is a powerful, soft nucleophile that rapidly displaces the chloride via an
SN2
mechanism, converting the hazardous alkylating agent into a harmless, water-soluble Bunte salt[3].
Phase 2: Execution & Handling
3. Container Acclimation: If stored cold, allow the sealed container to reach room temperature before opening.
Causality: Prevents condensation of atmospheric moisture inside the bottle, which could slowly hydrolyze the chloromethyl group and generate corrosive HCl gas[4].
Weighing: Use a grounded, static-free ceramic or metal spatula. Weigh the material directly into a pre-tared, sealable reaction vial.
Causality: Static-free tools prevent the fine powder from aerosolizing and adhering to the gloves or hood walls[4].
Phase 3: Post-Handling Decontamination
5. Tool Quenching: Immediately submerge the contaminated spatula and any weighing boats into the 10% sodium thiosulfate solution. Stir gently for 15 minutes.
6. Validation: Check the pH of the quench solution using indicator paper. A slight drop in pH indicates the release of HCl during the substitution. Neutralize with 1M NaOH if the pH drops below 6 before transferring the liquid to the halogenated aqueous waste stream.
Emergency Spill & Disposal Plan
If a spill occurs outside the fume hood, the primary risk shifts from localized dermal exposure to widespread inhalation of lachrymatory dust[4][5].
Evacuate & Isolate: Immediately evacuate personnel from the area. The lachrymatory properties will cause severe eye and respiratory irritation[4].
Don Emergency PPE: The responder must wear a NIOSH-approved respirator (P100 particulate filter minimum), heavy-duty butyl rubber gloves, and a chemical-resistant suit.
Containment: Cover the solid spill with damp sand or a commercial absorbent pad to prevent dust aerosolization. Do not sweep dry [4].
Chemical Neutralization: Carefully pour the 10% sodium thiosulfate solution over the contained spill. Allow 30 minutes for the
SN2
displacement to complete[3].
Collection: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.
Validation: Swab the spill area with a pH indicator to ensure no residual acidity (from liberated HCl) remains. Wash the area with copious amounts of soap and water.
Workflow Visualization
Figure 1: Self-validating operational workflow for handling reactive chloromethyl pyridines.
References
Synergism of HIV reverse transcriptase inhibitors - European Patent Office - EP 0484071 A2 - epo.org -[Link]
Details of the Drug L-696,229 | DrugMAP - idrblab.net -[Link]
Chapter: Index - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - nationalacademies.org -[Link]